3-Bromo-2-hydroxy-5-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-5(7)6(9)8-3-4/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBRMXVUQOVORD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395569 | |
| Record name | 3-Bromo-2-hydroxy-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17282-02-9 | |
| Record name | 3-Bromo-2-hydroxy-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-hydroxy-5-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2-hydroxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-2-hydroxy-5-methylpyridine, a key intermediate in various chemical syntheses. The document details its chemical and physical properties, safety and handling guidelines, and its significant applications in pharmaceuticals and agrochemicals.
Chemical Identity and Properties
This compound is a substituted pyridine derivative. Its unique structure, featuring bromine and hydroxyl functional groups, makes it a versatile reagent in organic synthesis.[1]
A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO | [3] |
| Molecular Weight | 188.02 g/mol | [3] |
| IUPAC Name | 3-bromo-5-methyl-1H-pyridin-2-one | [3] |
| Synonyms | This compound | [3] |
| Appearance | Powder to crystal, solid | [2] |
| Boiling Point | 324.0 ± 42.0 °C (Predicted) | [2] |
| Density | 1.622 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 10.95 ± 0.10 (Predicted) | [2] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Classifications:
-
Acute Toxicity, Oral (Category 4)
-
Skin Irritation (Category 2)[3]
-
Serious Eye Damage (Category 1)[3]
-
Specific target organ toxicity — Single exposure (Respiratory tract irritation) (Category 3)[3]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H318: Causes serious eye damage.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Measures: Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. Work should be conducted in a well-ventilated area. Store in a dark, inert atmosphere at room temperature.[2]
Applications in Research and Development
This compound is a valuable building block in several areas of chemical research and industry.
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1][4][5]
-
Agrochemicals: It is utilized in the formulation of agrochemicals, including herbicides and fungicides.[1][4][5]
-
Material Science: Its chemical properties are explored for creating advanced materials like polymers and coatings.[1][4]
-
Biochemical Research: It is used in studies related to enzyme inhibition and receptor binding.[4][5]
Caption: Applications of this compound.
Experimental Protocols
Generalized Synthetic Workflow:
A plausible synthesis route starts from 2-amino-3-bromo-5-methylpyridine.
-
Diazotization: The starting amine is dissolved in an acidic aqueous solution (e.g., H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.
-
Hydrolysis: The diazonium salt solution is then gently warmed, leading to the evolution of nitrogen gas and the substitution of the diazonium group with a hydroxyl group, yielding the desired this compound.
-
Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with a suitable organic solvent. The crude product is then purified, typically by recrystallization or column chromatography.
Caption: Generalized synthetic workflow for this compound.
References
3-Bromo-2-hydroxy-5-methylpyridine molecular structure
An In-depth Technical Guide to the Molecular Structure of 3-Bromo-2-hydroxy-5-methylpyridine
Introduction
This compound is a substituted pyridine derivative recognized for its pivotal role as a versatile intermediate in various fields of chemical synthesis. Its unique molecular architecture, featuring bromine and hydroxyl functional groups on a methyl-substituted pyridine ring, imparts valuable reactivity and makes it a key building block in the development of novel compounds. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and applications, tailored for researchers and professionals in drug development and chemical sciences. This compound is particularly significant in the synthesis of pharmaceuticals, such as anti-inflammatory and analgesic drugs, as well as in the formulation of agrochemicals like herbicides and fungicides.[1]
Molecular Structure and Physicochemical Properties
The structure of this compound is characterized by a pyridine ring substituted at the C3, C2, and C5 positions with a bromo, a hydroxyl, and a methyl group, respectively. A critical feature of this molecule is its existence in a tautomeric equilibrium with its pyridinone form, 3-bromo-5-methyl-1H-pyridin-2-one. The pyridinone tautomer is often the more stable form, a common characteristic for 2-hydroxypyridines. The IUPAC name provided by PubChem, 3-bromo-5-methyl-1H-pyridin-2-one, reflects the prevalence of this keto-enol tautomerism.[2]
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 3-bromo-5-methyl-1H-pyridin-2-one | [2] |
| Synonyms | 3-Bromo-2-hydroxy-5-picoline, 3-Bromo-5-methyl-2-pyridinol | [1][3] |
| CAS Number | 17282-02-9 | [1][2] |
| Molecular Formula | C₆H₆BrNO | [1][2] |
| Molecular Weight | 188.02 g/mol | [1][2] |
| Exact Mass | 186.96328 Da | [2] |
| Melting Point | 156-163 °C | [1][3] |
| Appearance | Pale yellow to light brown colored powder | [1] |
| InChI Key | KHBRMXVUQOVORD-UHFFFAOYSA-N | [2] |
| SMILES | CC1=CNC(=O)C(=C1)Br | [3] |
Spectroscopic Characterization
Infrared (IR) Spectroscopy An FTIR spectrum has been recorded for this compound using the KBr pellet technique.[2] Key expected vibrational bands include:
-
O-H/N-H stretch: A broad band in the region of 3400-2800 cm⁻¹, characteristic of the hydroxyl group and the N-H group in the pyridinone tautomer, often involved in hydrogen bonding.
-
C=O stretch: A strong absorption band around 1650-1680 cm⁻¹ indicates the presence of the carbonyl group in the pyridinone form.
-
C=C/C=N stretch: Aromatic ring stretching vibrations are expected in the 1600-1400 cm⁻¹ region.
-
C-Br stretch: A band in the lower frequency region (typically 600-500 cm⁻¹) corresponding to the carbon-bromine bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed experimental ¹H and ¹³C NMR spectra for this compound are not widely published. However, based on its structure, the following signals can be predicted:
-
¹H NMR:
-
A singlet for the methyl group (CH₃) protons around 2.2-2.4 ppm.
-
Two aromatic protons on the pyridine ring, appearing as distinct signals (likely doublets or singlets depending on coupling) between 7.0 and 8.0 ppm.
-
A broad singlet for the O-H or N-H proton, with a chemical shift that can vary significantly depending on solvent and concentration.
-
-
¹³C NMR:
-
A signal for the methyl carbon around 15-20 ppm.
-
Five distinct signals for the pyridine ring carbons, including a downfield signal for the carbonyl carbon (C=O) if the pyridinone form dominates (around 160-170 ppm), and a signal for the carbon attached to bromine (C-Br) at approximately 90-100 ppm.
-
Mass Spectrometry (MS) The mass spectrum would be expected to show a distinctive isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). The nominal molecular weight is 188 g/mol , so the molecular ion peaks would appear at m/z 187 and 189.
Table 2: Summary of Spectroscopic Data
| Technique | Data Type | Source / Method |
| FTIR | Experimental Spectrum | Instrument: Bruker Tensor 27 FT-IR, Technique: KBr Pellet[2] |
| Raman | Experimental Spectrum | Instrument: Bruker MultiRAM FT-Raman, Technique: FT-Raman[2] |
| ¹H NMR | Predicted Data | Based on chemical structure; experimental data not available in searched literature. |
| ¹³C NMR | Predicted Data | Based on chemical structure; experimental data not available in searched literature. |
| Mass Spec | Predicted Data | Based on isotopic abundance of Bromine; Monoisotopic Mass: 186.96328 Da.[2] |
Synthesis and Reactivity
A common synthetic route to 2-hydroxypyridines involves the diazotization of the corresponding 2-aminopyridine precursor, followed by hydrolysis. This general approach is applicable for the synthesis of this compound. The process starts with 2-Amino-3-bromo-5-methylpyridine, which is treated with a diazotizing agent like sodium nitrite in an acidic medium (e.g., H₂SO₄ or HCl) at low temperatures to form an unstable diazonium salt. This intermediate is then hydrolyzed in situ by warming the solution to yield the final product.
Applications in Research and Development
The utility of this compound stems from its ability to act as a versatile scaffold in organic synthesis. The hydroxyl group can be alkylated or converted to a leaving group (e.g., chloro group), while the bromine atom is amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functionalities.
Experimental Protocols
Protocol 6.1: Synthesis via Diazotization
-
Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-3-bromo-5-methylpyridine in an aqueous solution of sulfuric acid (e.g., 30-40% v/v). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the cooled pyridine suspension while maintaining the temperature below 5 °C. Vigorous stirring is essential to ensure proper mixing.
-
Hydrolysis: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. Then, slowly warm the reaction mixture to room temperature and subsequently heat to 50-60 °C. Nitrogen gas evolution should be observed as the diazonium salt hydrolyzes.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate from the solution. Adjust the pH to neutral (pH ~7) using a suitable base (e.g., sodium bicarbonate solution).
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol 6.2: FTIR Analysis using KBr Pellet Method
-
Sample Preparation: Dry IR-grade potassium bromide (KBr) in an oven at ~110 °C for 2-3 hours to remove any absorbed moisture and store it in a desiccator.[4]
-
Grinding: In an agate mortar, place approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr.[5]
-
Mixing: Gently grind the sample and KBr together with a pestle until a fine, homogeneous powder is obtained. The mixture should have a consistent, flour-like texture.[4][5]
-
Pellet Pressing: Transfer a portion of the powder mixture into a pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of approximately 8-10 metric tons for 1-2 minutes.[6]
-
Pellet Formation: Carefully release the pressure and disassemble the die. A thin, transparent, or translucent pellet should be obtained. If the pellet is opaque, the sample concentration may be too high or the powder was not ground finely enough.
-
Analysis: Place the KBr pellet into the sample holder of the FTIR spectrometer and acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).
Safety and Handling
This compound is a chemical that requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.
Table 3: GHS Hazard Classification
| Hazard Code | Description | Hazard Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin Irritation (Category 2) |
| H318 | Causes serious eye damage | Serious Eye Damage (Category 1) |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) |
Source: PubChem[2]
Handling Recommendations:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.[1]
Conclusion
This compound is a valuable heterocyclic compound with a well-defined molecular structure that lends itself to a wide array of chemical transformations. Its significance as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science is well-established. A thorough understanding of its properties, spectroscopic characteristics, and safe handling procedures is crucial for its effective application in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H6BrNO | CID 3725261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alfa Aesar this compound, 97% 1 g | Buy Online | Alfa Aesar™ | Fisher Scientific [fishersci.co.uk]
- 4. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]
- 5. shimadzu.com [shimadzu.com]
- 6. youtube.com [youtube.com]
Physical and chemical properties of 3-Bromo-2-hydroxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-2-hydroxy-5-methylpyridine, an important heterocyclic compound with applications in pharmaceutical and agrochemical research. This document details its structural characteristics, physicochemical parameters, reactivity, and potential biological significance, supported by available experimental data.
Core Physical and Chemical Properties
This compound, with the CAS number 17282-02-9, is a substituted pyridine derivative. A crucial aspect of its chemistry is the tautomeric equilibrium between the hydroxy-pyridine form and the pyridin-2-one form. Spectroscopic data and its IUPAC name, 3-bromo-5-methyl-1H-pyridin-2-one, suggest that the pyridin-2-one tautomer is the predominant form in the solid state and in polar solvents.[1][2] This equilibrium is a key determinant of its reactivity and biological interactions.
Tautomerism of this compound
Caption: Tautomeric equilibrium between the hydroxy and pyridone forms.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note the discrepancy in the reported melting points, which may be due to the presence of different crystalline forms or impurities. The lower range is cited by Sigma-Aldrich, while the higher range is more commonly reported by other chemical suppliers.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆BrNO | [1] |
| Molecular Weight | 188.02 g/mol | [1] |
| CAS Number | 17282-02-9 | [1] |
| Appearance | Pale yellow to light brown powder/solid | [3] |
| Melting Point | 158-163 °C or 78-82 °C | [3] |
| Boiling Point | Not available | |
| pKa (estimated) | The pKa of the parent compound, 2-hydroxypyridine, is approximately 0.75 for the protonated form and 11.7 for the hydroxyl group. The substituents on this compound will influence these values. | [4][5] |
| Solubility | Soluble in methanol. Slightly soluble in water, benzene, and ether. | [6] |
| Density | 1.64 g/mL | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
| Spectroscopy | Key Features |
| ¹H NMR | Expected signals would include a singlet for the methyl protons, and distinct signals for the aromatic protons on the pyridine ring. The position of the N-H proton signal in the pyridinone tautomer would be solvent-dependent. |
| ¹³C NMR | Characteristic signals for the methyl carbon, the aromatic carbons of the pyridine ring (with the carbon bearing the bromine showing a characteristic shift), and a signal for the carbonyl carbon in the pyridinone tautomer. |
| Infrared (IR) | The IR spectrum would be expected to show characteristic peaks for N-H stretching (in the pyridinone form), C=O stretching of the amide group (around 1650 cm⁻¹), and C-Br stretching, as well as aromatic C-H and C=C/C=N stretching vibrations. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (188.02 g/mol ), with a characteristic isotopic pattern due to the presence of bromine. |
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by the interplay of the electron-withdrawing bromine atom, the electron-donating methyl group, and the versatile pyridinone ring system.
-
Tautomerism : As previously discussed, the tautomeric equilibrium between the 2-hydroxy and 2-pyridone forms is a central feature of its chemistry, influencing its aromaticity and reactivity.[2]
-
Nucleophilic Substitution : The bromine atom on the pyridine ring is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.
-
Electrophilic Substitution : The pyridine ring can undergo electrophilic substitution, with the position of substitution directed by the existing substituents.
-
Acidity and Basicity : The pyridinone tautomer possesses both a weakly acidic N-H proton and a weakly basic carbonyl oxygen. The pKa of unsubstituted 2-hydroxypyridine is approximately 0.75 (for the protonated form) and 11.7 for the hydroxyl proton.[4][5] The electron-withdrawing bromine and electron-donating methyl group will modulate these values.
Experimental Protocols
Illustrative Synthetic Pathway (Hypothetical)
The following diagram illustrates a potential synthetic workflow for this compound, based on general synthetic strategies for substituted pyridines.
Caption: A potential synthetic workflow for the target compound.
Biological Activity and Applications in Drug Development
While specific biological targets for this compound have not been explicitly identified in the available literature, the broader class of pyridinone-containing molecules is of significant interest in medicinal chemistry. Pyridinone scaffolds are considered "privileged structures" due to their ability to interact with a wide range of biological targets.[8][9]
Derivatives of 2-pyridone have been reported to exhibit a variety of biological activities, including:
-
Anticancer
-
Antiviral
-
Antibacterial
-
Anti-inflammatory
The pyridinone moiety can act as a bioisostere for amides and phenols, and its ability to participate in hydrogen bonding makes it a valuable component in the design of enzyme inhibitors and receptor antagonists. The bromine atom in this compound can also contribute to binding affinity through halogen bonding and serves as a handle for further chemical modification in structure-activity relationship (SAR) studies.
Potential Drug Development Workflow
The following diagram outlines a logical workflow for the investigation of this compound in a drug discovery context.
Caption: A typical workflow for drug discovery and development.
Conclusion
This compound is a versatile heterocyclic compound with a rich chemical profile dominated by its pyridinone tautomer. Its physicochemical properties, coupled with the reactivity of the substituted pyridine ring, make it a valuable building block in the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries. Further research is warranted to resolve the discrepancies in its reported physical properties, determine its precise pKa values, and fully elucidate its biological mechanism of action and therapeutic potential.
References
- 1. This compound | C6H6BrNO | CID 3725261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Alfa Aesar this compound, 97% 1 g | Buy Online | Alfa Aesar™ | Fisher Scientific [fishersci.co.uk]
- 4. 2-Hydroxypyridine | 142-08-5 [chemicalbook.com]
- 5. Human Metabolome Database: Showing metabocard for 2-Hydroxypyridine (HMDB0013751) [hmdb.ca]
- 6. indiamart.com [indiamart.com]
- 7. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
A Comprehensive Technical Guide to 3-Bromo-2-hydroxy-5-methylpyridine
For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This guide provides an in-depth look at 3-Bromo-2-hydroxy-5-methylpyridine, covering its nomenclature, physicochemical properties, and relevant experimental protocols.
Nomenclature: IUPAC Name and Synonyms
The compound commonly referred to as this compound is subject to tautomerism, existing in both keto and enol forms. This leads to two valid IUPAC names. The enol form is named 3-Bromo-5-methylpyridin-2-ol . However, the keto form, 3-bromo-5-methyl-1H-pyridin-2-one , is also a correct IUPAC designation[1].
A variety of synonyms are used in literature and commercial listings to identify this compound. These include:
It is crucial to recognize these different naming conventions to ensure accurate identification and retrieval of information in databases and publications.
// Nodes A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="IUPAC Name (Enol Form)\n3-Bromo-5-methylpyridin-2-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="IUPAC Name (Keto Form)\n3-bromo-5-methyl-1H-pyridin-2-one", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Synonyms", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="3-Bromo-5-methyl-2-pyridone", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="5-Bromo-6-methyl-3-pyridinol", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="3-Bromo-5-hydroxy-2-picoline", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> B [label="is also known as"]; A -> C [label="is also known as"]; A -> D [label="has"]; D -> E; D -> F; D -> G; } Diagram of Nomenclature for this compound.
Physicochemical Properties
A summary of key quantitative data for this compound is presented below. These properties are essential for designing experimental conditions, ensuring safe handling, and predicting the compound's behavior in various systems.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO | [1][2] |
| Molecular Weight | 188.02 g/mol | [1][2] |
| CAS Number | 17282-02-9 | [1][2] |
| Form | Solid | [2] |
| Density (Predicted) | 1.655 ± 0.06 g/cm³ | [3] |
| Boiling Point (Predicted) | 328.2 ± 37.0 °C | [3] |
| InChI Key | KHBRMXVUQOVORD-UHFFFAOYSA-N | [1][2] |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the immediate search, a general multi-step synthesis for a related compound, 3-bromo-5-methylpyridine, has been described. Such syntheses often involve the transformation of pyridine derivatives through bromination reactions[4]. One patented method involves the following key transformations[5]:
-
Condensation and Decarboxylation: Reaction of diethyl malonate with an alkali metal, followed by a condensation reaction with a toluene solution of 3-nitro-5-chloropyridine, and subsequent decarboxylation under acidic conditions to yield 3-nitro-5-methylpyridine.
-
Hydrogenation Reduction: The resulting 3-nitro-5-methylpyridine is subjected to hydrogenation reduction using a Pd/C catalyst in a methanol solvent to produce 3-amino-5-methylpyridine.
-
Diazotization and Bromination: The 3-amino-5-methylpyridine is reacted with an acid to form a salt. This is followed by cooling and the dropwise addition of liquid bromine and a sodium nitrite water solution. The pH is then adjusted to alkaline, and the final product, 3-bromo-5-methylpyridine, is obtained after extraction, drying, and concentration[5].
It is plausible that this compound could be synthesized from a related precursor, such as an amino-substituted methylpyridine, through diazotization followed by bromination[4].
// Nodes A [label="Diethyl Malonate + 3-nitro-5-chloropyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Condensation & Decarboxylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3-nitro-5-methylpyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Hydrogenation Reduction (Pd/C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="3-amino-5-methylpyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Diazotization & Bromination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="3-bromo-5-methylpyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } Workflow for a related compound synthesis.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
Harmful if swallowed[1]
-
Causes skin irritation[1]
-
Causes serious eye damage[1]
-
May cause respiratory irritation[1]
Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound[2]. It is classified under Storage Class 11 as a combustible solid[2]. Always consult the material safety data sheet (MSDS) for complete safety and handling information.
References
- 1. This compound | C6H6BrNO | CID 3725261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-溴-2-羟基-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-BROMO-5-HYDROXY-2-PICOLINE | 186593-45-3 [amp.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
Spectral Data Analysis of 3-Bromo-2-hydroxy-5-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 3-Bromo-2-hydroxy-5-methylpyridine (CAS No. 17282-02-9). Due to the limited availability of public domain spectral data for this specific compound, this guide outlines the expected spectral characteristics based on its chemical structure and provides detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Compound Information
-
IUPAC Name: 3-bromo-5-methyl-1H-pyridin-2-one
-
Synonyms: 3-Bromo-5-methylpyridin-2-ol, 3-Bromo-5-methyl-2(1H)-pyridinone, 3-Bromo-2-hydroxy-5-picoline[1]
-
Molecular Formula: C₆H₆BrNO[2]
-
Chemical Structure:
Spectral Data Summary
The following tables summarize the expected and reported spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 11-13 | Broad Singlet | 1H | N-H (pyridinone) |
| ~ 7.5 - 7.8 | Singlet | 1H | H-4 (Aromatic) |
| ~ 7.2 - 7.5 | Singlet | 1H | H-6 (Aromatic) |
| ~ 2.2 - 2.4 | Singlet | 3H | -CH₃ (Methyl) |
¹³C NMR (Carbon NMR) Data (Predicted)
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 160 - 165 | C=O (Carbonyl) |
| ~ 140 - 145 | C-5 (Aromatic) |
| ~ 135 - 140 | C-6 (Aromatic) |
| ~ 120 - 125 | C-4 (Aromatic) |
| ~ 105 - 110 | C-3 (C-Br) |
| ~ 15 - 20 | -CH₃ (Methyl) |
Infrared (IR) Spectroscopy
An FTIR spectrum of this compound has been reported using a Bruker Tensor 27 FT-IR spectrometer with the KBr pellet technique.[1] While the full dataset is not publicly available, the expected characteristic absorption bands are listed below, with reference to a similar compound, 5-bromo-2,3-dihydroxy pyridine.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3200 | Medium | N-H Stretch (pyridinone) |
| 3000 - 3100 | Weak | C-H Stretch (aromatic) |
| 2850 - 2950 | Weak | C-H Stretch (methyl) |
| ~ 1680 | Strong | C=O Stretch (pyridinone) |
| 1600 - 1450 | Medium | C=C Stretch (aromatic ring) |
| ~ 570 | Medium | C=O in-plane bend |
| Below 1000 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
Electron Impact (EI) Mass Spectrum Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 187/189 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |
| 108 | Medium | [M - Br]⁺ |
| 80 | Medium | [M - Br - CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
A general protocol for obtaining ¹H and ¹³C NMR spectra of substituted pyridines is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans for a standard spectrum.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
Perform baseline correction.
-
FT-IR Spectroscopy (KBr Pellet Method)
The reported method for obtaining the IR spectrum was the KBr pellet technique.[1] A detailed protocol is as follows:
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder to the mortar.
-
Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the mixture into a pellet die.
-
Place the die into a hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of a pure KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (Electron Impact)
A general protocol for obtaining an EI mass spectrum of a small aromatic compound is as follows:
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe, or if sufficiently volatile, via a gas chromatograph (GC-MS).
-
Ionization:
-
Mass Analysis:
-
Analyzer Type: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, m/z 40-400.
-
-
Data Acquisition: Acquire the mass spectrum, recording the m/z values and their relative intensities.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of this compound.
References
Solubility Profile of 3-Bromo-2-hydroxy-5-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-2-hydroxy-5-methylpyridine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a theoretical solubility profile derived from the compound's molecular structure and general principles of organic chemistry. Furthermore, it outlines detailed, standardized experimental protocols for the systematic determination of its solubility in common laboratory solvents, equipping researchers with the methodology to generate precise quantitative data for their specific applications.
Theoretical Solubility Profile
This compound (C₆H₆BrNO, Molar Mass: 188.02 g/mol ) is a substituted pyridine derivative with functional groups that dictate its solubility behavior.[1] The key structural features influencing its solubility are the pyridine ring, the hydroxyl group, the bromine atom, and the methyl group.
-
Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it capable of acting as a hydrogen bond acceptor. This contributes to its potential solubility in protic solvents. Pyridine itself is miscible with a wide range of solvents, including water and many organic solvents.[2][3]
-
Hydroxyl Group (-OH): The hydroxyl group is polar and can act as both a hydrogen bond donor and acceptor. This functional group significantly increases the likelihood of solubility in polar protic solvents like water, ethanol, and methanol.
-
Bromine Atom (-Br): The bromine atom is electronegative and contributes to the overall polarity of the molecule. However, its larger size compared to hydrogen increases the molecular weight and surface area, which can slightly decrease solubility in very polar solvents like water.
-
Methyl Group (-CH₃): The methyl group is a nonpolar, hydrophobic functional group. Its presence will generally decrease solubility in polar solvents and increase solubility in nonpolar or weakly polar organic solvents.
Based on these structural features, a qualitative solubility profile can be predicted. The presence of both hydrogen-bonding groups (hydroxyl and pyridine nitrogen) and a nonpolar region (methyl group and the aromatic ring) suggests that this compound will exhibit a range of solubilities across different solvents.
Predicted Solubility Trend:
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to their ability to solvate the polar functional groups effectively.
-
Moderate to High Solubility: Expected in lower alcohols like methanol and ethanol, as they are polar protic solvents capable of hydrogen bonding with the solute.
-
Moderate Solubility: Acetone, a polar aprotic solvent, is likely to be a reasonably good solvent.
-
Low to Moderate Solubility: In less polar solvents like ethyl acetate and dichloromethane, solubility is expected to be moderate.
-
Low Solubility: In nonpolar solvents such as hexane and toluene, the solubility is predicted to be low due to the significant polarity of the molecule.
-
Slightly Soluble in Water: The presence of the hydrophobic methyl group and the bromine atom may limit its solubility in water, despite the presence of the hydroxyl group and pyridine nitrogen. The overall solubility will be a balance between the hydrophilic and hydrophobic parts of the molecule. For a structurally similar compound, 2-Bromo-5-hydroxy-3-methylpyridine, the solubility in water is described as low.
Quantitative Solubility Data
| Solvent | Predicted Solubility | Rationale |
| Water | Slightly Soluble | Hydrogen bonding potential from -OH and pyridine N is offset by the hydrophobic -CH₃ and -Br groups. |
| Ethanol | Soluble | Polar protic solvent, capable of hydrogen bonding. |
| Methanol | Soluble | Polar protic solvent, similar to ethanol but more polar. |
| Acetone | Soluble | Polar aprotic solvent, good general solvent for many organic compounds. |
| Ethyl Acetate | Moderately Soluble | Medium polarity solvent. |
| Dichloromethane | Moderately Soluble | Moderately polar solvent. |
| Chloroform | Moderately Soluble | Similar to dichloromethane. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds. |
| Dimethylformamide (DMF) | Very Soluble | Highly polar aprotic solvent, similar to DMSO. |
| Hexane | Insoluble | Nonpolar solvent, unlikely to dissolve the polar molecule. |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid compound like this compound in a given solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, etc.)
-
Analytical balance
-
Vials or test tubes with screw caps
-
Constant temperature shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Spectrophotometer (if the compound has a chromophore) or HPLC system
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a vial. The exact amount should be enough to ensure that some solid remains undissolved.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or on a magnetic stirrer, and agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the mixture to stand undisturbed for a period to let the excess solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the vial at a high speed.
-
-
Determination of Solute Concentration:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.
-
Transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Determine the concentration of this compound in the diluted solution using a suitable analytical technique:
-
UV-Vis Spectrophotometry: If the compound has a suitable chromophore, create a calibration curve of absorbance versus concentration and use it to determine the concentration of the sample.
-
High-Performance Liquid Chromatography (HPLC): This is a more universal and accurate method. Develop an HPLC method with a suitable column and mobile phase to separate and quantify the compound. Create a calibration curve of peak area versus concentration.
-
Gravimetric Analysis: Carefully evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue. This method is less accurate, especially for lower solubilities.
-
-
-
Calculation of Solubility:
-
From the determined concentration of the diluted solution, calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.
Workflow for Solubility Determination
Caption: A flowchart illustrating the experimental workflow for determining the solubility of a solid compound.
References
An In-depth Technical Guide to the Tautomerism of 3-bromo-5-methyl-1H-pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-bromo-5-methyl-1H-pyridin-2-one, a substituted pyridinone, exists as a dynamic equilibrium between two tautomeric forms: the lactam (keto) and lactim (enol) structures. This equilibrium is a critical determinant of the molecule's physicochemical properties, including its reactivity, polarity, and potential for intermolecular interactions, which are of paramount importance in the context of drug design and development. The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent, as well as the electronic effects of the substituents on the pyridine ring. This guide provides a comprehensive overview of the tautomerism of 3-bromo-5-methyl-1H-pyridin-2-one, including theoretical considerations, experimental methodologies for characterization, and the anticipated influence of the bromo and methyl substituents on the tautomeric preference.
Introduction to Pyridin-2-one Tautomerism
Pyridin-2-one and its derivatives can undergo proton transfer to exist in two tautomeric forms: the 2-pyridone (lactam or keto) form and the 2-hydroxypyridine (lactim or enol) form. The relative stability of these tautomers is influenced by several factors, including aromaticity, intramolecular and intermolecular hydrogen bonding, and solvent polarity.[1]
Generally, in the gas phase or in non-polar solvents, the 2-hydroxypyridine tautomer is often favored due to its aromatic character.[2][3] Conversely, in polar solvents and in the solid state, the 2-pyridone form typically predominates. This shift is attributed to the high polarity of the lactam's amide group, which is stabilized by polar solvent molecules and can form strong intermolecular hydrogen-bonded dimers.[2][3]
The Tautomeric Equilibrium of 3-bromo-5-methyl-1H-pyridin-2-one
The tautomeric equilibrium of 3-bromo-5-methyl-1H-pyridin-2-one involves the interconversion between the 3-bromo-5-methyl-1H-pyridin-2-one (keto form) and 3-bromo-5-methyl-pyridin-2-ol (enol form).
Influence of Substituents
The electronic properties of the bromo and methyl substituents are expected to modulate the tautomeric equilibrium.
-
3-Bromo Substituent: The bromine atom is an electron-withdrawing group via the inductive effect, but a weak deactivator due to the resonance effect. Its presence at the 3-position is likely to influence the acidity of the N-H proton in the keto form and the O-H proton in the enol form. Computational studies on substituted pyridones suggest that electron-withdrawing groups can have a variable effect on the equilibrium, which is often dependent on their position and the interplay of inductive and resonance effects.[4]
-
5-Methyl Substituent: The methyl group is an electron-donating group through induction and hyperconjugation. This is expected to increase the electron density in the ring, potentially favoring the lactam form by stabilizing the partial positive charge on the nitrogen atom.
Solvent Effects on the Tautomeric Equilibrium
The solvent plays a crucial role in determining the predominant tautomer. Based on studies of similar pyridinone systems, the following trend is expected:
| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Rationale |
| Water | 80.1 | Keto (3-bromo-5-methyl-1H-pyridin-2-one) | High polarity and hydrogen bonding capacity strongly stabilize the polar lactam form. |
| Methanol | 32.7 | Keto | Polar protic solvent that can stabilize the lactam tautomer. |
| Acetonitrile | 37.5 | Keto | Polar aprotic solvent favoring the more polar tautomer. |
| Chloroform | 4.8 | Mixture of Keto and Enol | Intermediate polarity may allow for a significant population of both tautomers. |
| Cyclohexane | 2.0 | Enol (3-bromo-5-methyl-pyridin-2-ol) | Non-polar solvent favors the less polar, aromatic enol form. |
Table 1: Predicted Solvent Effects on the Tautomeric Equilibrium of 3-bromo-5-methyl-1H-pyridin-2-one.
Experimental Protocols for Tautomer Analysis
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
NMR spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures in solution.[5][6] The principle lies in the fact that the keto and enol forms will have distinct chemical shifts for their respective protons and carbons. By integrating the signals corresponding to each tautomer, their relative concentrations can be determined.
References
- 1. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 3-Bromo-2-hydroxy-5-methylpyridine Derivatives
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-hydroxy-5-methylpyridine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of potentially bioactive molecules.[1][2] While the direct biological activities of this compound are not extensively documented, its strategic functionalization provides a gateway to novel derivatives with significant therapeutic promise. This technical guide explores the potential biological activities of compounds derived from this compound, with a focus on anticancer, anti-inflammatory, and antimicrobial applications. This document summarizes key synthetic strategies, presents quantitative biological data, details experimental protocols, and visualizes relevant biological pathways to provide a comprehensive resource for researchers in drug discovery and development.
Introduction: this compound as a Precursor in Medicinal Chemistry
This compound is a pyridine derivative characterized by the presence of bromo, hydroxyl, and methyl functional groups.[2] These groups offer multiple reaction sites for chemical modification, making it an attractive starting material for the synthesis of diverse molecular scaffolds.[2] Its utility is particularly noted in the development of pharmaceuticals, especially anti-inflammatory and analgesic drugs, as well as in biochemical research related to enzyme inhibition and receptor binding.[1][3] The core pyridine structure is a well-established pharmacophore found in numerous approved drugs, highlighting the potential of its derivatives in medicinal chemistry.
Synthetic Pathways from this compound
The chemical versatility of this compound allows for its participation in a variety of organic reactions to yield more complex derivatives. A key synthetic strategy is the Suzuki cross-coupling reaction, where the bromo substituent is replaced with various aryl or heteroaryl groups, a common method for generating biaryl compounds with potential biological activities.
Below is a general workflow illustrating the synthesis of a hypothetical bioactive pyridine derivative from this compound.
Potential Biological Activities of Derivatives
While direct studies on this compound are limited, extensive research on structurally related pyridine derivatives demonstrates their potential in various therapeutic areas.
Anticancer Activity
Pyridine derivatives are a significant class of compounds in cancer research, with many exhibiting potent antiproliferative effects. The mode of action for many pyridine-based anticancer agents involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.
A hypothetical signaling pathway for a pyridine derivative acting as a kinase inhibitor is depicted below.
Table 1: Anticancer Activity of Representative Pyridine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-bridged combretastatin analogues | MDA-MB-231 (Breast) | 0.00313 - 0.0687 | [4] |
| Pyridine-coumarin hybrids | HepG-2 (Liver) | Varies | [5] |
| Imidazo[1,2-a]pyridine derivatives | DU-145 (Prostate) | Varies | [5] |
| Thiazolo[4,5-b]pyridine derivatives | MCF-7 (Breast) | >10 | [5] |
Anti-inflammatory Activity
Pyridine-containing compounds have shown promise as anti-inflammatory agents, often by inhibiting key enzymes in the inflammatory cascade such as cyclooxygenases (COX-1 and COX-2).
Below is a diagram illustrating the general workflow for evaluating the anti-inflammatory activity of synthesized compounds.
Table 2: Anti-inflammatory Activity of Representative Pyridine Derivatives
| Compound Class | Assay | Activity | Reference |
| Pyrazole-Pyridine Hybrids | COX-2 Expression (2−ΔΔct) | 2.9 - 25.8 | [6] |
| Morpholinopyrimidine Derivatives | NO Production Inhibition | Active at non-cytotoxic concentrations | [7] |
| 3-Arylphthalides | NO Production Inhibition | 76.31% - 86.47% | [8] |
Antimicrobial Activity
The pyridine scaffold is also a key component in a number of antimicrobial agents. Derivatives can exhibit activity against a range of pathogens, including bacteria and fungi.
Table 3: Antimicrobial Activity of Representative Pyridine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thienopyridine Derivatives | E. coli | 0.0195 | [8] |
| Thienopyridine Derivatives | B. mycoides | <0.0048 | [8] |
| Thienopyridine Derivatives | C. albicans | <0.0048 | [8] |
| N-hydroxy-pyridoxazinone Derivatives | C. albicans | 62.5 | [6] |
| N-hydroxy-pyridoxazinone Derivatives | E. faecalis | 7.8 | [6] |
| N-hydroxy-pyridoxazinone Derivatives | S. aureus | 31.2 | [6] |
Experimental Protocols
General Procedure for Suzuki Cross-Coupling Reaction
A mixture of the bromo-pyridine derivative (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base like K2CO3 or Cs2CO3 (2.0 eq.) is prepared in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water). The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired coupled product.[9]
MTT Assay for Anticancer Activity
Human cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours. Following the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37 °C. The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
RAW 264.7 macrophage cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) (1 µg/mL) in the presence or absence of various concentrations of the test compounds. After 24 hours of incubation, the production of nitric oxide (NO) in the culture supernatants is determined by measuring the accumulation of nitrite using the Griess reagent. Briefly, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes. The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite in the samples is calculated from a sodium nitrite standard curve.[8]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds are serially diluted in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). A standardized inoculum of the test microorganism is added to each well. The plates are incubated at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
This compound stands out as a valuable and versatile precursor in medicinal chemistry. While the compound itself may not possess significant biological activity, its derivatives have demonstrated considerable potential as anticancer, anti-inflammatory, and antimicrobial agents. The synthetic accessibility and the capacity for diverse functionalization make it an ideal starting point for the development of novel therapeutic candidates. Future research should focus on the synthesis and screening of a broader range of derivatives of this compound to fully explore its therapeutic potential. Further mechanistic studies, including the elucidation of specific molecular targets and signaling pathways, will be crucial for the rational design and optimization of more potent and selective drug candidates.
References
- 1. muzeum.uw.edu.pl [muzeum.uw.edu.pl]
- 2. chemimpex.com [chemimpex.com]
- 3. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. d-nb.info [d-nb.info]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
An In-depth Technical Guide to 3-Bromo-2-hydroxy-5-methylpyridine: Safety, Handling, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-2-hydroxy-5-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, safety and handling protocols, and relevant experimental procedures. The information is intended to support laboratory research and development activities.
Chemical and Physical Properties
This compound, also known by its IUPAC name 3-bromo-5-methyl-1H-pyridin-2-one, is a halogenated pyridine derivative.[1] Its structure incorporates a pyridine ring with bromo, hydroxyl, and methyl substituents, which contribute to its reactivity and utility as a building block in organic synthesis.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO | [1] |
| Molecular Weight | 188.02 g/mol | [1] |
| CAS Number | 17282-02-9 | [1] |
| Appearance | Solid | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| IUPAC Name | 3-bromo-5-methyl-1H-pyridin-2-one | [1] |
| Synonyms | 3-Bromo-2-hydroxy-5-picoline | |
| IR Spectrum (KBr) | Bruker Tensor 27 FT-IR | [1] |
| ¹H NMR Spectrum | Experimental data not found in the searched literature. Representative data for the related compound 3-Bromo-5-methylpyridine is available. | |
| ¹³C NMR Spectrum | Experimental data not found in the searched literature. Representative data for related pyridine derivatives is available. | |
| Mass Spectrum | Experimental data not found in the searched literature. |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
2.1. GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
Table 2: GHS Hazard Classification
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Danger | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | Danger | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | Danger | H335: May cause respiratory irritation |
2.2. Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge is recommended.[2]
2.3. Handling and Storage
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general procedure can be adapted from the synthesis of related brominated pyridines. The following is a representative protocol based on the diazotization of an amino-pyridine precursor.
3.1. Synthesis of this compound from 2-Amino-3-bromo-5-methylpyridine
This procedure involves the diazotization of the amino group followed by hydrolysis.
-
Step 1: Diazotization
-
Dissolve 2-amino-3-bromo-5-methylpyridine in an aqueous acidic solution (e.g., H₂SO₄ or HBr) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled solution while maintaining the temperature below 5 °C. Stir vigorously during the addition.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for a specified time (e.g., 30-60 minutes) to ensure the complete formation of the diazonium salt.
-
-
Step 2: Hydrolysis
-
Gently heat the reaction mixture containing the diazonium salt. The diazonium group will be displaced by a hydroxyl group, releasing nitrogen gas.
-
Monitor the reaction for the cessation of gas evolution.
-
-
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the crude product.
-
Collect the solid product by filtration and wash it with cold water.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of more complex molecules for various applications:
-
Pharmaceuticals: It serves as a building block for the development of novel therapeutic agents, including anti-inflammatory and analgesic drugs.[3] Its derivatives are investigated for their potential as enzyme inhibitors.[4]
-
Agrochemicals: This compound is used in the synthesis of new herbicides and fungicides.[3]
Visualizations
5.1. General Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis, work-up, and purification of a chemical compound like this compound in a research laboratory setting.
Caption: General laboratory workflow for chemical synthesis.
5.2. Hazard Communication Logic
This diagram outlines the logical flow from chemical properties to hazard communication for a substance like this compound.
Caption: Logic for communicating chemical hazards.
References
Methodological & Application
Application Note and Protocol for the Synthesis of 3-Bromo-2-hydroxy-5-methylpyridine
Introduction
3-Bromo-2-hydroxy-5-methylpyridine is a valuable heterocyclic compound used as a building block in the synthesis of pharmaceuticals and other biologically active molecules. Its functional groups—a hydroxyl group, a bromine atom, and a methyl group on a pyridine ring—offer multiple points for further chemical modification, making it a versatile intermediate in medicinal chemistry and drug development. This application note provides a detailed protocol for the synthesis of this compound from the readily available starting material, 2-amino-5-methylpyridine. The described method is based on a Sandmeyer-type reaction, involving diazotization of the primary amine followed by bromo-hydroxylation.
Reaction Scheme
The synthesis proceeds in a one-pot reaction via two main conceptual steps:
-
Diazotization: The amino group of 2-amino-5-methylpyridine is converted into a diazonium salt using sodium nitrite in an acidic medium (e.g., hydrobromic acid).
-
Bromo-hydroxylation: The intermediate diazonium salt is subsequently decomposed in the presence of bromide ions and water to yield the final product, this compound. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[1]
The overall transformation can be depicted as follows:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is designed to be a general guideline. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Amino-5-methylpyridine | ≥98% | Sigma-Aldrich |
| Hydrobromic acid (HBr) | 48% aqueous solution | Fisher Scientific |
| Sodium nitrite (NaNO₂) | ≥97% | Merck |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | VWR |
| Ethyl acetate | ACS grade | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory grade | VWR |
| Deionized water | In-house | |
| Round-bottom flask | Pyrex | |
| Magnetic stirrer and stir bar | IKA | |
| Dropping funnel | Kimble | |
| Ice bath | ||
| Buchner funnel and filter paper | Whatman | |
| pH paper or pH meter | ||
| Rotary evaporator | Heidolph |
Procedure
-
Reaction Setup:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-amino-5-methylpyridine (e.g., 10.8 g, 0.1 mol).
-
Carefully add 48% hydrobromic acid (60 mL) to the flask while stirring. The mixture may warm up; ensure it is done in a well-ventilated fume hood.
-
Cool the resulting solution to 0-5 °C using an ice bath.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in deionized water (20 mL).
-
Add the sodium nitrite solution dropwise to the cooled pyridine solution over a period of 30-45 minutes. Maintain the reaction temperature below 5 °C throughout the addition. Vigorous stirring is essential.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Bromo-hydroxylation:
-
Slowly warm the reaction mixture to room temperature and then heat it to 60-70 °C. The evolution of nitrogen gas will be observed.
-
Maintain this temperature for 1-2 hours, or until the gas evolution ceases. The color of the solution will likely change.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium hydroxide until the pH is approximately 7-8. This should be done in an ice bath to control the exothermic reaction.
-
The crude product may precipitate as a solid. If so, collect the solid by vacuum filtration using a Buchner funnel and wash it with cold water.
-
If the product remains in solution, perform a liquid-liquid extraction. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
-
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hydrobromic acid is highly corrosive. Handle with extreme care.
-
Sodium nitrite is an oxidizing agent and is toxic if ingested.
-
The diazotization reaction can be exothermic and produce nitrogen gas. Ensure proper temperature control and pressure release.
-
Handle all organic solvents in a well-ventilated area, away from ignition sources.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes based on similar reported syntheses. Actual results may vary depending on the specific conditions and scale of the reaction.
| Parameter | Value |
| Starting Material | 2-Amino-5-methylpyridine |
| Molar Ratio (Amine:NaNO₂) | 1 : 1.1 |
| Reaction Temperature | 0-5 °C (diazotization) |
| 60-70 °C (hydrolysis) | |
| Reaction Time | 2-4 hours |
| Expected Yield | 60-75% |
| Appearance of Product | Off-white to pale-yellow solid |
| Purity (by HPLC/NMR) | >95% after purification |
Visualizations
Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism Concept)
The Sandmeyer reaction proceeds via a free radical mechanism. A simplified conceptual pathway is illustrated below.
Caption: Conceptual mechanism of the Sandmeyer-type reaction.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. All necessary safety precautions should be taken. The authors are not liable for any damages or injuries resulting from the use of this information.
References
Application Notes and Protocols for the Use of 3-Bromo-2-hydroxy-5-methylpyridine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the utilization of 3-Bromo-2-hydroxy-5-methylpyridine as a versatile building block in the synthesis of pharmaceutical intermediates. This compound is a valuable scaffold in medicinal chemistry, primarily employed in the construction of more complex molecules through various cross-coupling reactions.[1][2] Its functional groups—a reactive bromine atom, a nucleophilic hydroxyl group, and a methyl-substituted pyridine ring—offer multiple points for chemical modification, making it an attractive starting material for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and analgesic drugs.[1][2]
Key Applications in Pharmaceutical Synthesis
This compound is predominantly used as a key intermediate in palladium- and copper-catalyzed cross-coupling reactions to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in modern drug discovery for assembling the core structures of many pharmaceutical compounds.
1. Suzuki-Miyaura Coupling for C-C Bond Formation: The bromine atom at the 3-position of the pyridine ring is amenable to palladium-catalyzed Suzuki-Miyaura coupling with a variety of aryl and heteroaryl boronic acids. This reaction is a powerful method for synthesizing 3-aryl-2-hydroxy-5-methylpyridine derivatives, which are common motifs in biologically active molecules.
2. Copper-Catalyzed N-Arylation for C-N Bond Formation: The hydroxyl group can be leveraged in copper-catalyzed N-arylation reactions, though more commonly, the bromine atom can participate in coupling with amines and amides to introduce nitrogen-containing substituents. This is a crucial transformation for accessing a diverse range of pharmaceutical scaffolds.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and copper-catalyzed amination reactions based on structurally similar bromopyridine derivatives. These data serve as a guide for reaction optimization.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
Data is representative for Suzuki-Miyaura coupling of substituted bromopyridines and should be optimized for this compound.[3]
Table 2: Copper-Catalyzed Amination of Halopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | CuI (10) | 1,2-Diol (10) | K₂CO₃ (3) | DMSO | 120 | 10 | 87 |
| 2 | Piperidine | CuI (10) | 1,2-Diol (10) | K₂CO₃ (3) | DMSO | 120 | 8 | 85 |
| 3 | Aniline | CuI (10) | 1,2-Diol (10) | K₂CO₃ (3) | DMSO | 120 | 14 | 72 |
Data is representative for the copper-catalyzed amination of 2-hydroxy-5-halopyridines.[4]
Experimental Protocols
The following are detailed, generalized protocols for key reactions involving this compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: To synthesize 3-aryl-2-hydroxy-5-methylpyridine derivatives.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (2-10 mol%).
-
Solvent Addition: Add the anhydrous and degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-2-hydroxy-5-methylpyridine.
Protocol 2: Copper-Catalyzed N-Arylation/Amination
Objective: To synthesize 3-amino-substituted-2-hydroxy-5-methylpyridine derivatives.
Materials:
-
This compound
-
Amine or amide
-
Copper(I) iodide (CuI)
-
Ligand (e.g., a 1,2-diol like ethylene glycol)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., DMSO, DMF)
-
Sealed reaction vessel (e.g., sealed tube)
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, brine, sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry sealed tube, add this compound (1.0 mmol), the amine (1.5 mmol), CuI (10 mol%), the ligand (10 mol%), and K₂CO₃ (3.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMSO, 3 mL) to the tube.
-
Reaction: Seal the tube and place it in a preheated heating block or oil bath at the desired temperature (typically 110-130 °C). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 8-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water (3 x 15 mL) to remove the high-boiling solvent (DMSO/DMF) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired N-substituted product.
Visualizations
Catalytic Cycle and Workflow Diagrams
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura synthesis.
References
Application Notes and Protocols: 3-Bromo-2-hydroxy-5-methylpyridine in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Bromo-2-hydroxy-5-methylpyridine as a key intermediate in the development of modern agrochemicals, particularly a novel class of picolinamide fungicides. This document includes its synthesis, mechanism of action, efficacy data of derived fungicides, and detailed experimental protocols.
Introduction
This compound is a substituted pyridine derivative that serves as a crucial building block in the synthesis of a new generation of agricultural fungicides.[1][2] Its specific structural features allow for its incorporation into complex bioactive molecules that exhibit high efficacy against a range of plant pathogenic fungi. This intermediate is particularly significant in the production of picolinamide fungicides, a class of agricultural chemicals with a unique mode of action.[3]
Synthesis of this compound
Experimental Protocol: Synthesis via Diazotization of 2-amino-3-bromo-5-methylpyridine
This protocol is based on general methods for the conversion of amino-pyridines to hydroxy-pyridines.
Materials:
-
2-amino-3-bromo-5-methylpyridine
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Water (H₂O)
-
Ice
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, filtration apparatus, separatory funnel, rotary evaporator)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-3-bromo-5-methylpyridine in a suitable amount of dilute sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
-
Diazotization: While maintaining the low temperature, slowly add a solution of sodium nitrite in water dropwise to the reaction mixture. The addition rate should be controlled to keep the temperature below 10 °C. Stir the mixture for an additional 30-60 minutes at this temperature.
-
Hydrolysis: Gently heat the reaction mixture to 50-60 °C. The diazonium salt will hydrolyze, releasing nitrogen gas and forming the hydroxyl group. Continue heating until gas evolution ceases.
-
Neutralization: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or another suitable organic solvent (3 x volumes).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Synthesis Workflow Diagram
References
Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents from 3-Bromo-2-hydroxy-5-methylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of novel anti-inflammatory agents derived from 3-Bromo-2-hydroxy-5-methylpyridine. This scaffold is a valuable starting material for developing new chemical entities with potential therapeutic applications in inflammatory diseases.[1][2][3] The protocols outlined below detail a synthetic route via Suzuki-Miyaura coupling to generate a library of derivatives and the subsequent in vivo evaluation of their anti-inflammatory activity.
Synthesis of 3-Aryl-2-hydroxy-5-methylpyridine Derivatives
A plausible and effective method for creating a library of potential anti-inflammatory agents from this compound is through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6][7] This reaction facilitates the formation of a carbon-carbon bond between the pyridine core and various aryl or heteroaryl boronic acids, enabling the exploration of a wide chemical space to identify potent anti-inflammatory compounds, particularly those targeting the cyclooxygenase-2 (COX-2) enzyme.[8]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 3-Aryl-2-hydroxy-5-methylpyridine derivatives.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(methylsulfonyl)phenylboronic acid, 4-fluorophenylboronic acid, etc.)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-Aryl-2-hydroxy-5-methylpyridine derivative.
-
Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Experimental Workflow
The overall process from synthesis to biological evaluation is depicted in the following workflow diagram.
In Vivo Anti-inflammatory Activity Assessment
The carrageenan-induced paw edema model is a widely accepted and reproducible method for evaluating the acute anti-inflammatory activity of novel compounds.[9][10][11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Animals:
-
Male Wistar rats (180-220 g) are to be used. The animals should be housed under standard laboratory conditions and given access to food and water ad libitum. All experimental procedures should be conducted in accordance with institutional animal care and use guidelines.
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (synthesized 3-Aryl-2-hydroxy-5-methylpyridine derivatives)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
-
Plethysmometer
Procedure:
-
Divide the rats into groups (n=6 per group): a control group, a reference drug group, and test compound groups at various doses (e.g., 10, 20, and 50 mg/kg).
-
Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation. The control group receives only the vehicle.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the edema volume by subtracting the initial paw volume from the paw volume at each time point.
-
Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100
Data Presentation
The quantitative data obtained from the anti-inflammatory and COX-2 inhibition studies should be summarized in clear and structured tables for easy comparison.
Table 1: Anti-inflammatory Activity of 3-Aryl-2-hydroxy-5-methylpyridine Derivatives in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | Paw Edema Volume (mL) at 4h (Mean ± SEM) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.34 ± 0.03 | 60.0 |
| Derivative 1 | 20 | 0.45 ± 0.04 | 47.1 |
| Derivative 2 | 20 | 0.38 ± 0.03* | 55.3 |
| Derivative 3 | 20 | 0.62 ± 0.05 | 27.1 |
*p < 0.05 compared to vehicle control.
Table 2: In Vitro COX-2 Inhibitory Activity of Selected Derivatives
| Compound | COX-2 IC₅₀ (µM) |
| Celecoxib | 0.05 |
| Derivative 1 | 0.25 |
| Derivative 2 | 0.12 |
| Derivative 3 | 1.50 |
Mechanism of Action: COX-2 Inhibition
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of the cyclooxygenase (COX) enzymes.[12] The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and is upregulated at sites of inflammation.[13] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[14] The synthesized 3-Aryl-2-hydroxy-5-methylpyridine derivatives are hypothesized to act as selective COX-2 inhibitors.
Signaling Pathway of COX-2 in Inflammation
The following diagram illustrates the COX-2 signaling pathway and the proposed point of intervention for the synthesized inhibitors.
This pathway shows that inflammatory stimuli lead to the release of arachidonic acid from the cell membrane. The COX-2 enzyme then converts arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[13] The synthesized 3-Aryl-2-hydroxy-5-methylpyridine derivatives are designed to inhibit the COX-2 enzyme, thereby blocking the production of these prostaglandins and reducing inflammation.
References
- 1. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 2. chemimpex.com [chemimpex.com]
- 3. muzeum.uw.edu.pl [muzeum.uw.edu.pl]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. mdpi.com [mdpi.com]
- 13. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 14. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors [mdpi.com]
Application Notes and Protocols for the Electrophilic Aromatic Substitution of 2-Hydroxy-5-Methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the electrophilic aromatic substitution of 2-hydroxy-5-methylpyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols cover nitration, halogenation, sulfonation, and Friedel-Crafts acylation, offering a comprehensive guide for the functionalization of this versatile heterocyclic scaffold.
Introduction
2-Hydroxy-5-methylpyridine, which exists in tautomeric equilibrium with 5-methylpyridin-2(1H)-one, is an electron-rich heteroaromatic compound. The activating nature of the hydroxyl group and the methyl group facilitates electrophilic attack on the pyridine ring. The regioselectivity of these reactions is governed by the directing effects of the substituents. The strongly activating hydroxyl group is an ortho, para-director, while the methyl group is a weaker ortho, para-director. The pyridine nitrogen, being electron-withdrawing, deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position. In the case of 2-hydroxy-5-methylpyridine, the hydroxyl group's directing effect is dominant, favoring substitution at the 3- and 6-positions. Experimental evidence suggests a preference for substitution at the 3-position.
General Reaction Mechanism
The electrophilic aromatic substitution of 2-hydroxy-5-methylpyridine proceeds through a common mechanistic pathway involving the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
Caption: General mechanism of electrophilic aromatic substitution on 2-hydroxy-5-methylpyridine.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and specific research goals.
Nitration of 2-Hydroxy-5-methylpyridine
This protocol describes the synthesis of 2-hydroxy-5-methyl-3-nitropyridine.
Experimental Workflow:
Caption: Workflow for the synthesis of 2-hydroxy-5-methyl-3-nitropyridine.
Procedure:
-
In a 600 mL round-bottomed flask, dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid.
-
Prepare a nitrating mixture by carefully adding 40 cm³ of concentrated nitric acid to 40 cm³ of concentrated sulfuric acid, with cooling.
-
Progressively add the nitrating mixture to the solution of 2-amino-5-methylpyridine. The reaction is exothermic and will produce foam.
-
Maintain the reaction temperature at a constant 130 °C during the addition of the acid mixture.
-
After the addition is complete, pour the colored solution onto 300 g of ice.
-
Adjust the pH of the solution to approximately 3-4 by the addition of aqueous ammonia.
-
Allow the mixture to stand in a refrigerator to facilitate precipitation.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from hot water to obtain pure 2-hydroxy-5-methyl-3-nitropyridine.[1]
Halogenation of 2-Hydroxy-5-methylpyridine (Chlorination)
This protocol is adapted from the chlorination of 2-hydroxy-5-bromopyridine and is expected to yield 3-chloro-2-hydroxy-5-methylpyridine.
Procedure:
-
In a sealed reactor, combine 2-hydroxy-5-methylpyridine (1 equivalent) and phosphorus oxychloride (POCl₃, 1 equivalent).
-
Heat the solvent-free mixture to a high temperature (e.g., 100-150 °C, optimization may be required).
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction mixture with ice-water.
-
The solid product should precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of a suitable solvent like methyl t-butyl ether, and dry.
-
Further purification can be achieved by recrystallization.
Note: This is a generalized procedure based on a similar reaction and requires optimization for the specific substrate. A yield of approximately 95% was reported for the chlorination of 2-hydroxy-5-bromopyridine using this method.[2]
Sulfonation of 2-Hydroxy-5-methylpyridine
This protocol is based on the sulfonation of 2-hydroxynicotinic acid and is expected to yield 2-hydroxy-5-methylpyridine-3-sulfonic acid.
Procedure:
-
In a reaction vessel, add 30% oleum (fuming sulfuric acid).
-
Portionwise, add 2-hydroxy-5-methylpyridine (1 equivalent) to the oleum at 50 °C over 1 hour. An exotherm should be observed.
-
Heat the reaction mixture to 140 °C and maintain this temperature for 12 hours.
-
Cool the reactor contents to 15 °C and filter the resulting precipitate.
-
Re-slurry the filter cake with acetone at room temperature, filter, and dry to afford the title compound.
Note: This procedure is adapted from a related substrate. The yield for the sulfonation of 2-hydroxynicotinic acid was reported to be 83%.
Friedel-Crafts Acylation of 2-Hydroxy-5-methylpyridine
The Friedel-Crafts acylation of pyridines is challenging due to the deactivating effect of the nitrogen atom and its coordination with the Lewis acid catalyst. This protocol is an adaptation of a highly efficient method used for imidazo[1,2-a]pyridines and is considered exploratory.
Procedure:
-
To a solution of 2-hydroxy-5-methylpyridine (1 equivalent) in a suitable solvent (e.g., 1,2-dichloroethane), add acetic anhydride (1.5 equivalents).
-
Add a catalytic amount of aluminum chloride (AlCl₃, 0.2 equivalents).
-
Heat the reaction mixture to 160 °C in a sealed vessel for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: This is an exploratory procedure. The reported yield for a similar reaction on an imidazo[1,2-a]pyridine substrate was up to 99%.[3]
Quantitative Data Summary
The following table summarizes the available quantitative data for the electrophilic aromatic substitution of 2-hydroxy-5-methylpyridine and related compounds.
| Reaction Type | Electrophile/Reagent | Substrate | Product | Yield (%) | Reference |
| Nitration | HNO₃ / H₂SO₄ | 2-Aminopyridine | 2-Hydroxy-5-nitropyridine | 56.7 - 58.1 | [4] |
| Halogenation | POCl₃ | 2-Hydroxy-5-bromopyridine | 2-Chloro-5-bromopyridine | 95 | [2] |
| Halogenation | Cl₂ then POCl₃ | 5-Methyl-3,4-dihydro-2(1H)-pyridone | 2-Chloro-5-methylpyridine | 81.3 | [5][6] |
| Sulfonation | 30% Oleum | 2-Hydroxynicotinic acid | 2-Hydroxy-5-sulfopyridine-3-carboxylic acid | 83 | |
| Acylation | Acetic Anhydride / AlCl₃ | Imidazo[1,2-a]pyridine | C-3 Acetylated Product | up to 99 | [3] |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 6. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
Application of 3-Bromo-2-hydroxy-5-methylpyridine in Polymer Synthesis: A Hypothetical Exploration
Introduction: 3-Bromo-2-hydroxy-5-methylpyridine is a versatile heterocyclic compound with reactive functional groups that suggest its potential as a monomer for the synthesis of novel polymers.[1][2] Its structure, featuring a hydroxyl group and a bromine atom on a pyridine ring, opens avenues for various polymerization techniques, including polycondensation and cross-coupling reactions. The resulting polymers, incorporating the pyridine moiety into their backbone, are anticipated to exhibit unique thermal, mechanical, and chemical properties suitable for advanced material applications. This document explores hypothetical application notes and protocols for the synthesis of polymers from this compound, based on established polymerization methodologies for analogous compounds.
Hypothetical Application 1: Synthesis of Poly(ether-pyridinone)s via Nucleophilic Aromatic Substitution
The presence of a hydroxyl group and an activated bromine atom on the pyridine ring makes this compound a suitable candidate for nucleophilic aromatic substitution (SNAr) polymerization. In this hypothetical scenario, the monomer could undergo self-condensation to form a poly(ether-pyridinone). The pyridinone tautomer of the 2-hydroxypyridine is a key consideration in this type of reaction.
Experimental Protocol: Self-Condensation of this compound
Objective: To synthesize a linear poly(ether-pyridinone) through the self-condensation of this compound.
Materials:
-
This compound (monomer)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (base)
-
N,N-Dimethylacetamide (DMAc) or Dimethyl sulfoxide (DMSO) (anhydrous solvent)
-
Toluene (for azeotropic removal of water)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and an excess of powdered anhydrous potassium carbonate (1.5 eq).
-
Add a mixture of DMAc and toluene (e.g., 3:1 v/v) to the flask to achieve a monomer concentration of approximately 10-20% (w/v).
-
Heat the reaction mixture to reflux (typically 140-160 °C) to azeotropically remove water generated from the reaction between the hydroxyl group and the base.
-
After the complete removal of water, carefully distill off the toluene.
-
Raise the temperature to 160-180 °C and maintain for 12-24 hours to allow for polymerization to proceed. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary.
-
Precipitate the polymer by slowly pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol and then with hot water to remove any inorganic salts.
-
Dry the polymer in a vacuum oven at 80 °C for 24 hours.
Hypothetical Quantitative Data
The following table summarizes hypothetical data for the synthesis of a poly(ether-pyridinone) from this compound.
| Parameter | Value |
| Monomer | This compound |
| Polymerization Type | Nucleophilic Aromatic Substitution (Self-Condensation) |
| Base | K2CO3 |
| Solvent | DMAc/Toluene |
| Reaction Temperature | 170 °C |
| Reaction Time | 24 hours |
| Yield | ~85% |
| Inherent Viscosity | 0.45 dL/g (in DMAc at 25 °C) |
| Glass Transition Temp. (Tg) | 210 °C |
| Decomposition Temp. (Td) (5% weight loss) | 450 °C |
Hypothetical Application 2: Synthesis of Conjugated Polymers via Suzuki Cross-Coupling Polymerization
The bromine atom on the this compound monomer allows for its use in palladium-catalyzed cross-coupling reactions, such as Suzuki coupling. By reacting with a diboronic acid or a diboronic ester comonomer, a conjugated polymer with alternating pyridine and aryl units can be synthesized. These polymers are of interest for their potential applications in organic electronics and sensor technology.
Experimental Protocol: Suzuki Cross-Coupling Polymerization
Objective: To synthesize a conjugated polymer from this compound and a suitable aromatic diboronic acid.
Materials:
-
This compound (monomer A)
-
1,4-Phenylenediboronic acid (monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (catalyst)
-
Potassium carbonate (K2CO3) or Sodium carbonate (Na2CO3) (base)
-
Toluene/Water or 1,4-Dioxane/Water (solvent mixture)
-
Aliquat 336 (phase transfer catalyst, optional)
-
Methanol
-
Hydrochloric acid (HCl)
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), 1,4-Phenylenediboronic acid (1.0 eq), and potassium carbonate (3.0 eq).
-
Add the palladium catalyst, Pd(PPh3)4 (1-3 mol%).
-
Deoxygenate the flask by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Add a deoxygenated solvent mixture of toluene and water (e.g., 4:1 v/v). If using a phase transfer catalyst, add it at this stage.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 24-48 hours. The formation of a precipitate may indicate polymer growth.
-
After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filter the crude polymer and wash it with water and methanol to remove residual salts and catalyst.
-
To remove any remaining palladium catalyst, the polymer can be further purified by stirring in a dilute HCl solution, followed by filtration and washing with water until neutral.
-
Dry the final polymer product in a vacuum oven at 60 °C for 24 hours.
Hypothetical Quantitative Data
The following table presents hypothetical data for the Suzuki cross-coupling polymerization.
| Parameter | Value |
| Monomer A | This compound |
| Monomer B | 1,4-Phenylenediboronic acid |
| Polymerization Type | Suzuki Cross-Coupling |
| Catalyst | Pd(PPh3)4 |
| Base | K2CO3 |
| Solvent | Toluene/Water (4:1) |
| Reaction Temperature | 95 °C |
| Reaction Time | 48 hours |
| Yield | ~90% |
| Number Average Molecular Weight (Mn) | 15,000 g/mol |
| Polydispersity Index (PDI) | 1.8 |
| Decomposition Temperature (Td) | 480 °C |
Visualizations
Caption: Workflow for Poly(ether-pyridinone) Synthesis.
Caption: Workflow for Suzuki Cross-Coupling Polymerization.
Disclaimer: The application notes and protocols described herein are hypothetical and based on established principles of polymer chemistry. They are intended for illustrative purposes for a research audience. Actual experimental conditions may require optimization. Researchers should conduct a thorough literature search for analogous systems and adhere to all laboratory safety protocols.
References
- 1. Solid-state synthesis of polyfunctionalized 2-pyridones and conjugated dienes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Well-defined, linear, wholly aromatic polymers with controlled content and position of pyridine moieties in macromolecules from one-pot, room temperature, metal-free step-polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Enzyme Inhibition Studies in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying enzyme inhibition, a critical process in biochemical research and drug discovery. Understanding how molecules inhibit enzymes is fundamental to developing new therapeutics for a wide range of diseases.[1] This document outlines the principles of enzyme inhibition, provides step-by-step experimental protocols for key assays, presents data for common inhibitors, and illustrates relevant biological pathways and experimental workflows.
Introduction to Enzyme Inhibition
Enzymes are biological catalysts essential for life, accelerating chemical reactions within cells.[2] Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[2] This inhibition can be reversible or irreversible and is a primary mechanism by which many drugs exert their therapeutic effects.[2] The study of enzyme inhibitors is crucial for understanding metabolic pathways, developing new drugs, and investigating the mechanisms of various diseases.[1][3]
There are several types of reversible enzyme inhibition, classified by how the inhibitor interacts with the enzyme and its substrate:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to product.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic activity.
Quantitative Analysis of Enzyme Inhibition
The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).
-
IC50: This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[4] It is a commonly used measure of inhibitor potency.[4]
-
Ki: This is the dissociation constant for the binding of the inhibitor to the enzyme. It represents the intrinsic affinity of the inhibitor for the enzyme and is independent of substrate concentration.[5][6] Ki values are considered a more absolute measure of inhibitor potency and are useful for comparing different inhibitors.[6]
The Cheng-Prusoff equation is used to calculate the Ki from the IC50 value for competitive inhibitors:[4][5][7][6][8]
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the concentration of the substrate.
-
Km is the Michaelis-Menten constant, which is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).
Data Presentation: IC50 Values of Common Acetylcholinesterase Inhibitors
The following table summarizes the IC50 values for several well-known inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission and a key target in the treatment of Alzheimer's disease.[9][10][11][12]
| Inhibitor | Target Enzyme | IC50 (nM) | Source Organism of Enzyme |
| Donepezil | Acetylcholinesterase | 340 ± 30 | Human Brain Cortex |
| Galantamine | Acetylcholinesterase | 5130 ± 630 | Human Brain Cortex |
| Rivastigmine | Acetylcholinesterase | 5100 ± 100 | Human Brain Cortex |
Note: IC50 values can vary depending on the experimental conditions, including the source of the enzyme and the specific assay protocol used.[9]
Experimental Protocols
This section provides detailed protocols for two common enzyme inhibition assays: an acetylcholinesterase inhibition assay and a serine protease (chymotrypsin) inhibition assay.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors. It measures the activity of AChE by detecting the product of the reaction between thiocholine and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Sodium Phosphate Buffer (0.1 M, pH 8.0)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a stock solution of AChE in Assay Buffer. The final concentration in the well should be optimized to give a linear reaction rate for at least 10 minutes. A starting concentration of 0.1 U/mL in the well is recommended.
-
ATCI Solution (14 mM): Prepare fresh by dissolving ATCI in deionized water.
-
DTNB Solution (10 mM): Dissolve DTNB in Assay Buffer.
-
Inhibitor Solutions: Prepare a series of dilutions of the test compounds in Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1%.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 140 µL Assay Buffer + 10 µL solvent + 20 µL DTNB Solution + 20 µL ATCI Solution (No Enzyme).
-
Negative Control (100% Activity): 140 µL Assay Buffer + 10 µL solvent + 10 µL AChE Solution + 20 µL DTNB Solution.
-
Test Wells: 140 µL Assay Buffer + 10 µL of each inhibitor dilution + 10 µL AChE Solution + 20 µL DTNB Solution.
-
-
Pre-incubation:
-
Add the Assay Buffer, inhibitor/solvent, and AChE solution to the respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add 20 µL of ATCI Solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Well) / Rate of Negative Control ] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[13]
Protocol 2: α-Chymotrypsin Inhibition Assay
This protocol describes a colorimetric method for measuring the activity and inhibition of α-chymotrypsin, a serine protease. The assay uses N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) as a substrate.[14]
Materials and Reagents:
-
α-Chymotrypsin from bovine pancreas
-
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) - Substrate
-
Trizma-base Buffer (80 mM, pH 7.8 at 25°C)
-
Calcium Chloride (CaCl2) Solution (2 M)
-
Methanol
-
Hydrochloric Acid (HCl) Solution (1 mM)
-
Test compounds (potential inhibitors)
-
UV-transparent cuvettes or 96-well plates
-
Spectrophotometer or microplate reader capable of measuring absorbance at 256 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 80 mM Trizma-base Buffer, pH 7.8, containing 53 mM CaCl2.
-
BTEE Solution (1.18 mM): Dissolve BTEE in methanol and then dilute with ultrapure water to the final concentration.
-
α-Chymotrypsin Solution: Immediately before use, prepare a solution of α-chymotrypsin in cold 1 mM HCl to a concentration that gives a linear rate of reaction for at least 5 minutes (e.g., 2-5 units/mL).
-
Inhibitor Solutions: Prepare a series of dilutions of the test compounds in the Assay Buffer.
-
-
Assay Setup (for a 3.00 mL reaction volume in a cuvette):
-
Blank: 1.5 mL Assay Buffer + 1.4 mL BTEE Solution + 0.1 mL Assay Buffer (No Enzyme).
-
Negative Control (100% Activity): 1.4 mL Assay Buffer + 1.4 mL BTEE Solution + 0.1 mL of an appropriate dilution of the enzyme stock.
-
Test Reaction: A mixture containing Assay Buffer, BTEE solution, and various concentrations of the inhibitor, with the reaction initiated by the addition of the enzyme solution.
-
-
Measurement:
-
Equilibrate the spectrophotometer to 25°C and set the wavelength to 256 nm.
-
Add the Assay Buffer and BTEE Solution to the cuvette, mix, and equilibrate to 25°C. Record the blank rate if any.
-
To start the reaction, add 0.1 mL of the α-Chymotrypsin Solution (or inhibitor-enzyme pre-incubation mixture), mix by inversion, and immediately record the increase in absorbance at 256 nm for approximately 5 minutes.
-
Data Analysis:
-
Determine the rate of reaction (ΔA256/minute) from the initial linear portion of the curve for both the control and the inhibited reactions.
-
Calculate the percentage of inhibition for each inhibitor concentration as described in the AChE protocol.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts in enzyme inhibition studies.
Experimental Workflow for Enzyme Inhibition Assay
Serine Protease Signaling Pathway via PARs
Logical Relationship of Inhibition Types
References
- 1. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling pathways induced by serine proteases to increase intestinal epithelial barrier function | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. courses.edx.org [courses.edx.org]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 6. youtube.com [youtube.com]
- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 8. punnettsquare.org [punnettsquare.org]
- 9. benchchem.com [benchchem.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-2-hydroxy-5-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-Bromo-2-hydroxy-5-methylpyridine synthesis. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions.
Experimental Protocols
Two primary synthesis routes are detailed below: the direct bromination of 2-hydroxy-5-methylpyridine and the synthesis via a diazotization reaction.
Method 1: Direct Bromination of 2-hydroxy-5-methylpyridine
This protocol is adapted from a high-yield synthesis of a structurally similar compound, 3-bromo-4-methyl-5-nitropyridin-2-ol.[1]
Materials:
-
2-hydroxy-5-methylpyridine
-
Acetic Acid (glacial)
-
Bromine (Br₂)
-
Ice-water bath
-
Toluene
-
Acetonitrile (CH₃CN)
Procedure:
-
Reaction Setup: In a fume hood, suspend 2-hydroxy-5-methylpyridine (1 equivalent) in glacial acetic acid.
-
Bromine Addition: Cool the suspension in an ice-water bath. Slowly add bromine (at least 2 equivalents, up to 6 equivalents has been used for a similar substrate) dropwise to the stirred suspension over approximately 1.5 hours.
-
Reaction Monitoring: After the addition is complete, stir the mixture for an additional 5-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice-water to quench the reaction. Stir the resulting mixture for 1 hour.
-
Isolation: Collect the precipitate by filtration and wash the solid residue thoroughly with water.
-
Drying: Dry the product in vacuo. To remove residual solvents, the product can be stripped with toluene and acetonitrile.
Method 2: Synthesis via Diazotization of 2-Amino-3-bromo-5-methylpyridine
This method is based on the general procedure for converting an amino-substituted pyridine to a hydroxy-substituted pyridine.
Materials:
-
2-Amino-3-bromo-5-methylpyridine
-
Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Ice bath
-
Sodium Hydroxide (NaOH) solution
-
Chloroform (CHCl₃) or other suitable organic solvent
-
Brine solution
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Diazonium Salt:
-
In a flask, dissolve 2-Amino-3-bromo-5-methylpyridine in a solution of sulfuric acid and water.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 1 hour to ensure complete formation of the diazonium salt.
-
-
Hydrolysis:
-
Slowly warm the reaction mixture to room temperature. The diazonium salt will hydrolyze to the corresponding hydroxypyridine.
-
-
Neutralization and Extraction:
-
Carefully neutralize the reaction mixture to a pH of 7 with a sodium hydroxide solution.
-
Extract the aqueous layer multiple times with chloroform or another suitable organic solvent.
-
Combine the organic layers and wash with a brine solution.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be further purified by recrystallization or silica gel column chromatography.
-
Data Presentation
Table 1: Comparison of Bromination Reaction Conditions and Yields for Related Pyridine Derivatives
| Starting Material | Brominating Agent | Solvent | Temperature | Time | Yield | Reference |
| 4-Methyl-5-nitropyridin-2-ol | Bromine (6 eq) | Acetic Acid | Room Temp | 1.5 h | 91% | [1] |
| 2-Methylpyridine | Bromine | Aluminum Chloride | 100°C | 1.5 h | 12% | [2] |
| 2-Amino-3-methyl-5-bromopyridine (to 2,5-dibromo-3-methylpyridine) | NaNO₂/HBr | Water | -5 to 10°C | 2-4 h | 64-67% | [3] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Formation of side products (e.g., di-brominated species). - Loss of product during workup and purification. | - Monitor the reaction closely using TLC to ensure completion. - Control the stoichiometry of bromine carefully; consider adding it slowly at a low temperature. - Optimize extraction and purification steps to minimize product loss. For the diazotization route, ensure the temperature is strictly maintained at 0°C during diazonium salt formation. |
| Formation of Multiple Products (Impure Sample) | - Over-bromination leading to di- or poly-brominated products. - Non-specific bromination at other positions on the pyridine ring. | - Use a milder brominating agent such as N-bromosuccinimide (NBS). - Control the reaction temperature; lower temperatures often lead to higher selectivity. - Carefully control the amount of brominating agent used. |
| Difficult Purification | - Presence of unreacted starting material. - Similar polarity of the desired product and impurities. | - Ensure the reaction goes to completion. - For column chromatography, try different solvent systems to improve separation. A gradient elution might be necessary. - Recrystallization from a suitable solvent system can be an effective purification method. |
| Reaction Does Not Start or is Sluggish | - Poor quality of reagents. - Insufficient activation of the pyridine ring. | - Use freshly distilled or high-purity reagents. - For direct bromination, ensure the use of a suitable solvent like acetic acid which can facilitate the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the direct bromination of 2-hydroxy-5-methylpyridine?
A1: The most common side product is the di-brominated species. The hydroxy group is an activating group, which can make the pyridine ring susceptible to further electrophilic substitution. Careful control of the reaction conditions, particularly the stoichiometry of the brominating agent and the temperature, is crucial to minimize the formation of this impurity.
Q2: Can I use N-bromosuccinimide (NBS) instead of liquid bromine for the direct bromination?
A2: Yes, NBS is a milder and often more selective brominating agent that can be used as an alternative to liquid bromine.[4] It may help to reduce the formation of di-brominated byproducts. The reaction conditions, such as the solvent and temperature, may need to be optimized for use with NBS.
Q3: In the diazotization route, why is it critical to maintain the temperature at 0°C?
A3: Diazonium salts are generally unstable at higher temperatures and can decompose. Maintaining a low temperature (0-5°C) is essential for the successful formation and subsequent reaction of the diazonium salt, thus maximizing the yield of the desired hydroxy-pyridine.
Q4: What is the best method for purifying the final product?
A4: The choice of purification method depends on the nature and quantity of the impurities. Recrystallization is often a good first choice if a suitable solvent can be found. For more challenging separations, silica gel column chromatography is recommended. A typical eluent system for similar compounds is a mixture of hexane and ethyl acetate.[2]
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to determine the purity.
Visualizations
Caption: Direct bromination of 2-hydroxy-5-methylpyridine.
Caption: A logical workflow for troubleshooting low yield.
References
Technical Support Center: Suzuki Coupling with Substituted Pyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of substituted pyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Low Yield & Reaction Failure
Q1: I am observing very low to no yield in my Suzuki coupling reaction with a chloropyridine. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation is a common challenge when working with chloropyridines, which are inherently less reactive than their bromo or iodo counterparts.[1][2] This low reactivity is primarily due to the strong Carbon-Chlorine (C-Cl) bond, which makes the crucial oxidative addition step in the catalytic cycle more difficult.[2] Systematically evaluating each reaction component is key to resolving the issue.
Troubleshooting Steps:
-
Catalyst and Ligand Inactivity: Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond.[2]
-
Recommendation: Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), are highly effective for coupling heteroaryl chlorides.[2][3][4][5] N-heterocyclic carbene (NHC) ligands can also be very effective.[4][6] Using modern pre-catalysts can also provide a more active and stable catalytic species.[3]
-
-
Insufficient Temperature: Higher temperatures are often needed to overcome the activation energy for the C-Cl bond.[4]
-
Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[2][4]
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can lead to deactivation.[2][3]
Q2: My reaction with an amino-substituted pyridine is failing. What are the specific challenges?
A2: Low yields with unprotected amino-pyridines are common due to the inherent properties of the substrate. The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[3] This coordination can halt the catalytic cycle. Additionally, the electron-donating nature of the amino group can decrease the reactivity of the C-X bond towards oxidative addition.[3] While some protocols show success without protection, this remains a significant challenge.[8]
Troubleshooting Steps:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are known to be effective for heteroaryl couplings by sterically shielding the metal center from inhibitory coordination.[3][4]
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[3]
-
Base Selection: Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective and can be less problematic than stronger bases.[3]
Q3: Why does the Suzuki coupling fail for some of my substituted pyridine derivatives but not others?
A3: The electronic and steric properties of substituents on the pyridine ring significantly impact reactivity.
-
Electron-Withdrawing Groups: These groups can make the pyridine ring more electron-deficient, which can slow down the oxidative addition step.[9] However, they can also make the pyridine less coordinating, potentially reducing catalyst inhibition.
-
Electron-Donating Groups: These groups, like the amino group, can inhibit the catalyst.[3]
-
Steric Hindrance: Substituents near the reaction site (ortho position) can sterically hinder the approach of the palladium catalyst, slowing or preventing the reaction.
Recommendation: Each new substrate may require re-optimization of the reaction conditions, including the ligand, base, solvent, and temperature.[10][11]
Category 2: Common Side Reactions
Q4: I am observing a significant amount of a byproduct that corresponds to my starting boronic acid being replaced by a hydrogen atom. What is this side reaction and how can I prevent it?
A4: This side reaction is called protodeboronation , where the C-B bond of the boronic acid is cleaved by a proton source. Pyridylboronic acids are particularly susceptible to this, especially in the presence of aqueous bases.[3][12]
Minimization Strategies:
-
Use Boronic Esters: Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester or a MIDA boronate.[3][4] These are significantly more stable towards hydrolysis.[3]
-
Anhydrous Conditions: Eliminate water from the reaction. Use anhydrous solvents and reagents, and ensure glassware is thoroughly dried.[3]
-
Base Selection: A milder or less nucleophilic base might reduce the rate of protodeboronation.[3]
-
Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[3]
Q5: My reaction mixture contains significant amounts of bipyridine or biaryl byproducts. What causes this and how can it be stopped?
A5: This side reaction is homocoupling , the self-coupling of the boronic acid. It is often promoted by the presence of oxygen or by Pd(II) species that are not efficiently reduced to the active Pd(0) state.[4]
Minimization Strategies:
-
Thorough Degassing: Ensure the reaction is rigorously degassed and maintained under an inert atmosphere to exclude oxygen.[4][5]
-
Use a Pd(0) Source or Efficient Precatalyst: Using a direct Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst system can reduce the amount of Pd(II) present, thereby minimizing homocoupling.[4]
Q6: How can I avoid dehalogenation of my pyridine starting material?
A6: Dehalogenation, where the halide is replaced by a hydrogen, is another common side reaction.
Minimization Strategies:
-
Avoid Hydride Sources: Ensure solvents are not a source of hydrides (e.g., certain alcohols).[3]
-
Optimize Reaction Parameters: Carefully screen the ligand, base, and temperature. Sometimes running the reaction at the lowest effective temperature can reduce the rate of side reactions more than the desired coupling.[5][6]
Data Presentation: Optimizing Reaction Conditions
The choice of base and solvent is critical and highly dependent on the specific substrates and catalyst system used. The following tables summarize data for common choices to guide optimization.
Table 1: Effect of Base on Suzuki Coupling Yields for Challenging Pyridines
| Base | Solvent System | Temperature (°C) | Typical Yield | Notes |
|---|---|---|---|---|
| Na₂CO₃ | Dioxane/H₂O | 100 | Moderate | A common choice, but may be less effective for chloropyridines. |
| K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Moderate to Good | A widely used and effective base.[6] |
| K₃PO₄ | 1,4-Dioxane | 80-110 | Good to Excellent | Often provides superior yields, especially for challenging couplings like those with chloropyridines.[4][6] |
| Cs₂CO₃ | Dioxane | 100 | Good to Excellent | A strong, non-nucleophilic base that is often very effective but more expensive.[2] |
| LiOᵗBu | Dioxane/H₂O | 100 | Good to Excellent | A very strong base, can be effective for exhaustive coupling of polychlorinated pyridines.[6] |
Table 2: Effect of Solvent on Suzuki Coupling Yields
| Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|
| Toluene | 100 | Low | Often less effective for these couplings.[13] |
| Dioxane | 100 | Moderate | A common and effective solvent.[13] |
| Dioxane/H₂O (4:1) | 100 | 74 | The addition of water is often beneficial, improving solubility and reaction rates.[13][14] |
| Ethanol | 65 | 11 | Protic solvents can sometimes be used but may lead to side reactions.[14] |
| DMF | 120-150 | Variable | Often used in microwave-assisted protocols.[1] |
Experimental Protocols
Protocol 1: General Procedure for Conventional Suzuki Coupling
This is a generalized procedure and must be optimized for specific substrates.[1][4]
Materials:
-
Substituted Pyridine Halide (1.0 mmol)
-
Arylboronic Acid or Ester (1.2-1.5 mmol)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃) (2.0-3.0 mmol)
-
Anhydrous, Degassed Solvent (e.g., Dioxane, Toluene)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a dry Schlenk tube under an inert atmosphere, add the pyridine halide, boronic acid/ester, palladium catalyst, ligand, and base.
-
Atmosphere: Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Add the degassed solvent via syringe.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–120 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][4]
-
Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
Substituted Pyridine Halide (0.5 mmol)
-
Arylboronic Acid or Ester (0.6-0.75 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (0.5-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃) (1.0-1.5 mmol)
-
Solvent (e.g., Dioxane/H₂O, DMF)
-
Microwave vial with a stir bar
Procedure:
-
Setup: In a microwave vial, combine the pyridine halide, arylboronic acid, palladium catalyst, and base.[1]
-
Solvent Addition: Add the solvent and seal the vial with a cap.[1]
-
Reaction: Place the vial in the microwave reactor. Irradiate the mixture at the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).[1]
-
Work-up & Purification: After cooling, work up and purify the reaction as described in Protocol 1.
Visualizations
Caption: A workflow diagram for troubleshooting low yields.[2][4]
Caption: The Suzuki-Miyaura cycle with key challenges for pyridine substrates.[2]
Caption: Decision tree for selecting key Suzuki coupling reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
Optimizing reaction conditions for bromination of 2-hydroxy-5-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the bromination of 2-hydroxy-5-methylpyridine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific experimental challenges in a question-and-answer format.
| Problem | Possible Causes | Solutions |
| Low to No Product Formation | 1. Inactive Brominating Agent: The brominating agent (e.g., NBS, Br₂) may have degraded. 2. Insufficient Activation of Pyridine Ring: The hydroxyl group sufficiently activates the ring, but reaction conditions may not be optimal. 3. Incorrect Solvent: The chosen solvent may not be suitable for the reaction. 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed at an adequate rate. | 1. Use a freshly opened container of N-bromosuccinimide (NBS) or purify the existing stock. If using Br₂, ensure it has not been compromised by moisture. 2. While the hydroxyl group is activating, ensure the reaction is not performed under strongly acidic conditions that would protonate the ring nitrogen, deactivating it. 3. Acetic acid or a mixture of acetic acid and water can be effective solvents. Halogenated solvents like dichloromethane or chloroform can also be used, particularly with NBS.[1] 4. Gradually increase the reaction temperature, monitoring for product formation and decomposition. A temperature range of 0°C to room temperature is a good starting point, but gentle heating may be necessary. |
| Formation of Multiple Products (Isomers/Over-bromination) | 1. Excess Brominating Agent: Using more than one equivalent of the brominating agent can lead to di-brominated products. 2. Reaction Temperature is Too High: Higher temperatures can reduce the selectivity of the bromination. 3. Incorrect Brominating Agent: Some brominating agents are more selective than others. | 1. Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent.[2] It is often preferable to use slightly less than 1 equivalent to avoid side products.[1] 2. Perform the reaction at a lower temperature (e.g., 0-5°C) and add the brominating agent dropwise to maintain control over the reaction exotherm. 3. N-Bromosuccinimide (NBS) is often more selective than liquid bromine for aromatic brominations. |
| Reaction Stalls Before Completion | 1. Incomplete Dissolution of Starting Material: 2-hydroxy-5-methylpyridine may not be fully dissolved in the chosen solvent. 2. Decomposition of Brominating Agent: The brominating agent may be degrading over the course of the reaction. | 1. Ensure the starting material is fully dissolved before adding the brominating agent. A co-solvent might be necessary. 2. Add the brominating agent in portions over time rather than all at once. |
| Difficult Product Isolation/Purification | 1. Product is Water-Soluble: The hydroxyl group on the pyridine ring can increase water solubility. 2. Similar Polarity of Product and Byproducts: Makes separation by column chromatography challenging. | 1. After quenching the reaction, adjust the pH of the aqueous solution to the isoelectric point of the product to minimize its solubility before extraction with an organic solvent. 2. If column chromatography is necessary, screen different eluent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol) to achieve better separation. Recrystallization can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the bromination of 2-hydroxy-5-methylpyridine?
A1: The hydroxyl group at the 2-position and the methyl group at the 5-position are both ortho-, para-directing groups. The hydroxyl group is a stronger activating group. Therefore, bromination is expected to occur at the positions ortho or para to the hydroxyl group. The most likely positions for bromination are C3 and C6. The steric hindrance from the adjacent methyl group might influence the selectivity between these positions.
Q2: Which brominating agent is best for this reaction: Br₂ or NBS?
A2: N-Bromosuccinimide (NBS) is often preferred for the selective bromination of activated aromatic rings.[3] It is a solid, making it easier to handle than liquid bromine, and reactions using NBS can sometimes be more selective, leading to fewer byproducts.[1] However, direct bromination with Br₂ in a suitable solvent like acetic acid is also a viable method.
Q3: What are typical reaction conditions to start with?
A3: A good starting point would be to dissolve 2-hydroxy-5-methylpyridine in acetic acid or dichloromethane. Cool the solution to 0-5°C and add a solution of 1.0 equivalent of NBS in the same solvent dropwise. The reaction can then be allowed to slowly warm to room temperature while monitoring its progress by TLC.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[3] Use a suitable eluent system (e.g., ethyl acetate/hexanes) to separate the starting material from the product. The starting material and product spots can be visualized under UV light.
Q5: What is a common work-up procedure?
A5: After the reaction is complete (as determined by TLC), the reaction mixture is typically quenched by adding a reducing agent like aqueous sodium thiosulfate or sodium bisulfite to destroy any remaining brominating agent. The product can then be extracted into an organic solvent. The organic layer is washed with water and brine, dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure.
Experimental Protocols
The following is a generalized protocol for the bromination of 2-hydroxy-5-methylpyridine using NBS, adapted from procedures for similar substrates.[3]
Materials and Reagents:
-
2-hydroxy-5-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Acetic Acid
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-5-methylpyridine (1.0 eq) in DCM.
-
Cool the flask in an ice bath to 0-5°C.
-
In a separate flask, dissolve N-bromosuccinimide (1.0 eq) in DCM.
-
Add the NBS solution dropwise to the cooled solution of 2-hydroxy-5-methylpyridine over 30 minutes.
-
Allow the reaction mixture to stir at 0-5°C and monitor the progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Comparison of Brominating Agents and Solvents
| Brominating Agent | Solvent | Typical Temperature | Selectivity | Handling Considerations |
| N-Bromosuccinimide (NBS) | Dichloromethane, Acetic Acid, DMF | 0°C to RT | Generally high, favors monobromination | Solid, easier to handle, light-sensitive |
| Bromine (Br₂) | Acetic Acid, Water | 0°C to RT | Can lead to over-bromination if not controlled | Corrosive and toxic liquid, requires good ventilation |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Dichloromethane, 1,2-dichloroethane | RT to reflux | High | Solid, stable, and efficient source of bromine |
Visualizations
Caption: Experimental workflow for the bromination of 2-hydroxy-5-methylpyridine.
Caption: Troubleshooting logic for low yield in the bromination reaction.
References
How to avoid side products in 3-Bromo-2-hydroxy-5-methylpyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-hydroxy-5-methylpyridine in common cross-coupling reactions. The guidance aims to help minimize the formation of side products and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in cross-coupling reactions with this compound?
A1: Due to the presence of the 2-hydroxypyridine moiety, which exists in tautomeric equilibrium with 2-pyridone, several side products are commonly encountered:
-
Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom, yielding 2-hydroxy-5-methylpyridine. This is a common issue in palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.
-
Homocoupling of Boronic Acids/Esters: In Suzuki-Miyaura reactions, the boronic acid or ester can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.
-
N-Arylation vs. O-Arylation: The ambident nucleophilic nature of the 2-pyridone tautomer can lead to the formation of N-arylated or O-arylated side products, particularly in Ullmann and Buchwald-Hartwig type reactions, where the desired reaction is at the bromine-bearing carbon.
-
Protodeborylation: In Suzuki-Miyaura reactions, the boronic acid can be converted back to the corresponding arene before cross-coupling occurs, reducing the yield of the desired product.
Q2: Why is the 2-hydroxy group problematic in these reactions?
A2: The 2-hydroxy group of the pyridine ring can tautomerize to the 2-pyridone form. This tautomerism introduces a reactive N-H bond and an oxygen atom that can coordinate to the metal catalyst, altering its reactivity and leading to undesired side reactions such as N-arylation or O-arylation. The N-H proton can also interfere with base-sensitive reactions.
Q3: Is it necessary to protect the 2-hydroxy group?
A3: Protecting the 2-hydroxy (or the N-H of the 2-pyridone tautomer) can be an effective strategy to prevent side reactions. Common protecting groups for similar systems include methyl (forming 2-methoxy-3-bromo-5-methylpyridine) or benzyl ethers. For the N-H, groups like Boc or SEM can be considered, although their stability under the reaction conditions must be verified. Protection adds extra steps to the synthesis but can significantly improve the yield and purity of the desired product.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low yield of the desired cross-coupled product with significant formation of side products.
| Parameter | Recommendation to Reduce Side Products |
| Catalyst/Ligand | For challenging substrates, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos with a Pd₂(dba)₃ or Pd(OAc)₂ precursor. These can promote the desired reductive elimination over side reactions. |
| Base | The choice of base is critical. Strong bases like NaOtBu can promote hydrodehalogenation. Milder inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred.[1][2] |
| Solvent | A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O) is standard. Ensure solvents are thoroughly degassed to minimize oxygen, which contributes to boronic acid homocoupling.[3] |
| Temperature | Higher temperatures can increase the rate of side reactions. Aim for the lowest temperature that allows for a reasonable reaction rate (typically 80-110 °C). |
| Atmosphere | Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction to prevent oxygen-mediated homocoupling of the boronic acid. |
Buchwald-Hartwig Amination
Issue: Formation of hydrodehalogenated side product and/or low conversion.
| Parameter | Recommendation to Reduce Side Products |
| Catalyst/Ligand | The choice of ligand is paramount to prevent hydrodehalogenation.[4] Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos) are known to accelerate the desired reductive elimination and suppress β-hydride elimination.[5][6] |
| Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but if hydrodehalogenation is severe, switching to a weaker base like K₃PO₄ or Cs₂CO₃ may be beneficial. |
| Solvent | Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. Ensure the solvent is dry, as water can interfere with the reaction. |
| Temperature | Reactions are often run at elevated temperatures (80-110 °C). Optimization may be required; sometimes a lower temperature for a longer duration can improve selectivity. |
Ullmann Condensation/Coupling
Issue: Competing N-arylation and O-arylation, or low reactivity.
| Parameter | Recommendation to Improve Outcome |
| Strategy | Given the tautomerism, direct Ullmann-type reactions on the C-Br bond with other nucleophiles can be complicated by competing reactions at the N and O positions of the pyridone. The most reliable strategy is often to protect the hydroxy/pyridone group before performing the coupling. |
| Copper Source | Copper(I) iodide (CuI) is a common catalyst. In classical Ullmann reactions, activated copper powder is used in stoichiometric amounts. |
| Ligand | Modern Ullmann reactions benefit from ligands that solubilize the copper species and accelerate the reaction. Phenanthroline and N,O-bidentate ligands like picolinic acid have been shown to be effective.[7] The choice of ligand can influence the selectivity between N- and O-arylation.[8] |
| Solvent | High-boiling polar aprotic solvents such as DMF, NMP, or DMSO are typically required to reach the high temperatures needed for this reaction. |
| Temperature | Ullmann reactions often require harsh conditions, with temperatures frequently exceeding 150 °C. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a base (e.g., K₂CO₃, 2.0-3.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and, if necessary, a ligand.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill with inert gas three to five times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 90 °C) for 12-24 hours, or until reaction completion is indicated by TLC or LC-MS analysis.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add a palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a pre-catalyst), and a base (e.g., K₃PO₄, 2.0 equiv.) to a dry Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the flask and heat the mixture with stirring to the desired temperature (e.g., 100 °C) for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite, rinsing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent and perform an aqueous work-up if necessary. Dry the organic layer and concentrate. Purify the crude material by column chromatography.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Ullmann coupling-An overview - operachem [operachem.com]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Efficient Cross-Coupling of 3-Bromo-2-hydroxy-5-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions involving 3-Bromo-2-hydroxy-5-methylpyridine.
Catalyst and Condition Selection FAQs
Q1: Which type of cross-coupling reaction is most suitable for this compound?
A1: The most commonly employed and versatile cross-coupling reaction for this substrate is the Suzuki-Miyaura coupling. It offers a broad functional group tolerance and generally provides good yields. Other viable options include the Buchwald-Hartwig amination for C-N bond formation and the Sonogashira coupling for the introduction of alkyne moieties. The choice of reaction will depend on the desired final product.
Q2: What are the key challenges when performing cross-coupling reactions with this compound?
A2: The primary challenges arise from the electronic properties of the pyridine ring and the presence of the 2-hydroxy group. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The 2-hydroxy group can also interact with the catalyst or participate in side reactions if not properly accounted for in the reaction conditions.
Q3: How does the 2-hydroxy group influence catalyst selection?
A3: The 2-hydroxy group can act as a directing group or a potential ligand for the metal center. This can be either beneficial, leading to higher selectivity, or detrimental, causing catalyst poisoning. The choice of ligand is crucial to mitigate these effects. Bulky, electron-rich phosphine ligands are often employed to create a sterically hindered environment around the palladium center, preventing strong coordination of the pyridine nitrogen and the hydroxy group.
Q4: Which palladium catalyst and ligand combination is a good starting point for a Suzuki-Miyaura coupling of this substrate?
A4: A common and effective starting point is a combination of a palladium(II) precatalyst such as Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand. Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or other sterically demanding phosphines are often successful in preventing catalyst inhibition by the pyridine nitrogen.[1] For instance, in the coupling of a similar substrate, 5-bromo-2-methylpyridin-3-amine, Pd(PPh₃)₄ has been used effectively.[2]
Q5: What is the recommended base and solvent for these reactions?
A5: The choice of base and solvent is critical for the success of the coupling reaction. For Suzuki couplings of pyridine derivatives, inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are frequently used.[1][3] The solvent system often consists of a mixture of an organic solvent and water, for example, 1,4-dioxane/water or toluene/water.[2] It is essential to use degassed solvents to prevent oxidation of the palladium(0) catalyst.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation/Inhibition | The pyridine nitrogen or the 2-hydroxy group may be coordinating to the palladium center.[1] Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, RuPhos) to sterically shield the metal.[1][3] Consider using a pre-formed palladium catalyst with the chosen ligand. |
| Inefficient Oxidative Addition | The C-Br bond on the electron-deficient pyridine ring may be difficult to activate. Increase the reaction temperature. Screen different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. |
| Poor Solubility of Reactants or Base | Ensure all components, especially the base, are adequately soluble in the chosen solvent system. Consider switching to a different solvent mixture (e.g., DMF/water, THF/water) or a more soluble base (e.g., Cs₂CO₃). |
| Issues with the Boronic Acid (Suzuki Coupling) | Boronic acids can undergo protodeboronation (replacement of the boronic acid group with hydrogen). Use anhydrous solvents and ensure the reaction is run under an inert atmosphere. Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates. |
| Problem with the Amine or Base (Buchwald-Hartwig) | The chosen base may not be strong enough to deprotonate the amine. Consider a stronger base like LHMDS or NaOtBu. Ensure the amine is pure and dry. |
Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki) | This is often caused by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst.[1][3] Thoroughly degas all solvents and the reaction mixture. Use a Pd(0) source directly or ensure efficient in-situ reduction of the Pd(II) precatalyst. | |
| Protodeboronation (Suzuki) | Water or other protic sources in the reaction mixture can lead to the replacement of the boronic acid group with a hydrogen atom. Use anhydrous solvents and reagents. Run the reaction under a strictly inert atmosphere. | |
| Hydrodehalogenation (Reduction of C-Br bond) | This can occur if the catalytic cycle is slow, allowing for side reactions. Optimize the reaction rate by adjusting the temperature, catalyst, and ligand. | |
| Formation of Palladium Black | This indicates catalyst decomposition and precipitation. This can be caused by high temperatures or the presence of impurities. Lower the reaction temperature. Ensure high purity of all reagents and solvents. Use a ligand that better stabilizes the palladium catalyst. |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the cross-coupling of pyridine derivatives analogous to this compound. These should be used as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 75 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from the successful coupling of 5-bromo-2-methylpyridin-3-amine and should be optimized for this compound.[2]
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL).
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
This is a general protocol and requires optimization for the specific substrate and amine.
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Add the amine (1.2 mmol, 1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Temperature Control in Pyridine Synthesis via Diazotization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing temperature control during diazotization reactions for pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is strict temperature control so critical in the diazotization of aminopyridines?
A1: Strict temperature control, typically maintaining the reaction between 0-5 °C, is crucial for several reasons. The diazotization reaction is highly exothermic, meaning it releases a significant amount of heat.[1] Failure to dissipate this heat can lead to a rapid increase in temperature, causing the highly unstable pyridine diazonium salt to decompose.[2][3] This decomposition can result in lower yields of the desired product and the formation of unwanted side products.[1] In some cases, uncontrolled decomposition can be explosive.[3]
Q2: What is the ideal temperature range for the diazotization of aminopyridines?
A2: The generally accepted optimal temperature range for the diazotization of aminopyridines is 0–5 °C.[1][4][5] This low temperature is necessary to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures.[1][6] While some studies on related reactions have shown stability at slightly higher temperatures (up to 15 °C) after careful thermal analysis, adhering to the 0-5 °C range is a well-established practice to ensure success and safety.[3]
Q3: What are the visible signs of poor temperature control during the reaction?
A3: Several visual cues can indicate that the reaction temperature is too high. These include:
-
Evolution of brown fumes: This suggests the decomposition of nitrous acid into nitrogen dioxide (NO₂) gas at elevated temperatures.[1]
-
Formation of dark-colored, tarry substances: This indicates the formation of azo coupling byproducts or other decomposition products.[1]
-
Excessive gas evolution: Rapid bubbling or frothing can be a sign of the diazonium salt decomposing and releasing nitrogen gas.[3][7]
Q4: Can pyridine diazonium salts be isolated and stored for later use?
A4: It is strongly advised not to isolate pyridine diazonium salts in a dry, solid state as they can be explosive.[1][3] They are known to be unstable and are typically used in situ, meaning they are generated in the reaction mixture and immediately consumed in the subsequent synthetic step.[1]
Q5: How can I effectively monitor the completion of the diazotization reaction?
A5: A common and simple method to monitor the reaction is to test for the presence of excess nitrous acid using starch-iodide paper.[8] A drop of the reaction mixture is streaked on the paper, and the immediate formation of a blue-black color indicates that the diazotization is complete and there is a slight excess of nitrous acid.[1]
Troubleshooting Guide
| Problem | Potential Cause (Temperature-Related) | Suggested Solution |
| Low or No Product Yield | The diazonium salt intermediate has decomposed due to the reaction temperature rising above 5 °C.[1] | Ensure the reaction flask is well-immersed in an efficient ice-salt bath. Add the pre-cooled sodium nitrite solution very slowly (dropwise) with vigorous stirring to dissipate heat.[1] Continuously monitor the internal temperature of the reaction mixture with a thermometer.[1] |
| Formation of a Dark-Colored, Tarry Substance | The reaction temperature was too high, leading to the formation of azo coupling byproducts or other decomposition products.[1] | Strictly maintain the temperature between 0–5 °C during the addition of sodium nitrite.[1] Ensure vigorous stirring to prevent localized hotspots where the temperature may spike.[1] |
| Evolution of Brown Fumes (NO₂) from the Reaction Mixture | The temperature is too high, causing the decomposition of nitrous acid (formed in situ).[1] | Immediately improve the cooling of the reaction vessel. Slow down or temporarily stop the addition of the sodium nitrite solution until the temperature is stabilized within the optimal range.[1] |
| Product is Impure, Containing Phenolic Byproducts | The diazonium salt reacted with water at elevated temperatures to form hydroxy-pyridines.[3][6] | Maintain strict temperature control (0–5 °C).[1] Use the generated diazonium salt solution immediately in the next step to minimize the time it is exposed to potential decomposition conditions.[1] |
Quantitative Data on Reaction Conditions
While specific yield comparisons at various temperatures for pyridine synthesis are not extensively documented in the literature, the following table provides typical reaction parameters and yields for diazotization-based syntheses of pyridine derivatives, underscoring the importance of controlled conditions.
| Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |
| 4-Aminopyridine | Sulfuric acid, Butyl nitrite, Barium hydroxide | 0–10 | Not Specified | Pyridin-4-ol | ~92 | [9] |
| 4-Aminopyridine | Hydrochloric acid, Sodium nitrite | 0–5 | 1 hour | Pyridine-4-diazonium chloride | Not Isolated | [4] |
| 3-Aminopyridine | Hydrochloric acid, Sodium nitrite | 0–5 | Not Specified | 3-Aminopyridine diazonium salt | Not Isolated | [5] |
| 2-Aminopyridine | Dinitrogen trioxide, HCl, Tetrabutylammonium chloride | Ambient | Not Specified | 2-Chloropyridine | 95 |
Experimental Protocols
Protocol 1: General Diazotization of 4-Aminopyridine
This protocol describes the in-situ generation of pyridine-4-diazonium chloride.
Materials:
-
4-Aminopyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice-salt bath
Procedure:
-
Dissolve 4-aminopyridine (0.02 mol, 1.88 g) in a mixture of concentrated HCl (10 mL) and water (10 mL).[4]
-
Cool the solution to 0–5 °C in an ice-salt bath with continuous and vigorous stirring.[4]
-
Prepare a cold solution of sodium nitrite (1.38 g in 5 mL of water).[4]
-
Slowly add the sodium nitrite solution dropwise to the cooled aminopyridine solution. It is critical to maintain the internal reaction temperature at or below 5 °C throughout the addition.[4]
-
After the complete addition of sodium nitrite, continue to stir the mixture at 0–5 °C for an additional hour to ensure the reaction goes to completion.[4]
-
The resulting solution containing the pyridine-4-diazonium chloride is now ready for immediate use in a subsequent reaction.[1]
Protocol 2: Diazotization of 3-Aminopyridine for Azo Dye Synthesis
This protocol details the diazotization of 3-aminopyridine and its subsequent coupling with an active methylene compound.
Materials:
-
3-Aminopyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Active methylene compound (e.g., malononitrile)
-
Sodium acetate
-
Ethanol
-
Ice bath
Procedure:
-
Dissolve 3-aminopyridine (0.03 mol) in a mixture of 10 mL of concentrated hydrochloric acid and 10 mL of water.[5]
-
Cool the mixture in an ice bath to 0–5 °C.[5]
-
In a separate beaker, dissolve sodium nitrite (0.035 mol) in 20 mL of water and cool it.[5]
-
Add the sodium nitrite solution portion-wise to the aminopyridine solution, ensuring the temperature remains between 0–5 °C.[5]
-
In another flask, prepare a cooled solution of the active methylene compound (0.03 mol) and sodium acetate (20 g) in 20 mL of ethanol.[5]
-
Slowly add the freshly prepared diazonium salt solution to the active methylene compound solution with continuous stirring and cooling in an ice bath for one hour.[5]
-
The resulting product can then be isolated by filtration, washed with cold water, and recrystallized from ethanol.[5]
Visualizing Workflows and Consequences
A clear understanding of the experimental workflow and the consequences of deviating from optimal conditions is essential for success.
Caption: Experimental workflow for temperature-controlled diazotization.
Caption: Consequences of temperature deviation in diazotization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. oaji.net [oaji.net]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
Overcoming low reactivity of 3-Bromo-2-hydroxy-5-methylpyridine in C-N coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low reactivity of 3-bromo-2-hydroxy-5-methylpyridine in C-N coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for C-N coupling reactions?
A1: The low reactivity of this compound stems from a combination of electronic and structural factors:
-
Tautomerism: The molecule exists in equilibrium between the 2-hydroxy-pyridine form and its 2-pyridone tautomer. The pyridone form is often favored, and its ambident nucleophilic nature (N- vs. O-anion) can lead to competing O-arylation alongside the desired N-arylation, complicating the product mixture.
-
Electron-Rich Nature: The pyridine ring is rendered electron-rich by the presence of the electron-donating hydroxyl (or carbonyl in the pyridone form) and methyl groups. This can make the initial oxidative addition step of the C-Br bond to the palladium(0) catalyst sluggish in Buchwald-Hartwig reactions.
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl/carbonyl group can act as chelating ligands, potentially coordinating to the metal center of the catalyst and inhibiting its activity.[1]
Q2: Which catalytic systems are recommended for the C-N coupling of this substrate?
A2: Two main catalytic systems are recommended: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.
-
Buchwald-Hartwig Amination: This is a versatile and widely used method. Success with challenging substrates like this compound often requires the use of bulky, electron-rich phosphine ligands. These ligands help to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[2][3][4]
-
Ullmann Condensation: This copper-catalyzed reaction is a classical method for forming C-N bonds and can be particularly effective for 2-hydroxypyridine derivatives, often favoring N-arylation. Modern protocols utilize ligands to improve reaction rates and yields under milder conditions than traditional Ullmann reactions.[5][6][7][8]
Q3: How can I favor N-arylation over O-arylation?
A3: The choice of catalytic system and reaction conditions is crucial for directing the selectivity towards N-arylation.
-
For Ullmann-type reactions, specific ligands can promote N-arylation. For instance, the use of ligands like 4,7-dimethoxy-1,10-phenanthroline with a copper catalyst has been shown to effectively promote the N-arylation of 2-hydroxypyridines.[5]
-
In Buchwald-Hartwig reactions, the choice of base can influence the nucleophilicity of the nitrogen versus the oxygen. While strong, non-nucleophilic bases are required, careful screening may be necessary. Protecting the hydroxyl group as a first step is another strategy to ensure exclusive N-arylation, although this adds extra steps to the synthesis.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
This is a common issue when working with deactivated heteroaryl halides. The following workflow can help diagnose and solve the problem.
Troubleshooting Workflow for Low Conversion
Caption: A workflow diagram for troubleshooting low-yield C-N coupling reactions.
Q4: I'm not seeing any product formation. What should I check first?
A4: First, ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen), as oxygen can deactivate the palladium catalyst.[9] Second, verify the quality of your reagents. Anhydrous, degassed solvents are critical, and the purity of the amine and the base is paramount.[4][9]
Q5: My reaction is very slow. How can I increase the rate?
A5: Increasing the reaction temperature is often the most effective way to increase the rate. Solvents like toluene or dioxane allow for higher temperatures (e.g., 100-110 °C).[10][11] Additionally, switching to a more active catalytic system, such as using a palladium pre-catalyst (e.g., G3 or G4 palladacycles) with a bulky biarylphosphine ligand like RuPhos or BrettPhos, can significantly accelerate the reaction.[2][12]
Issue 2: Formation of Side Products
Q6: I am observing a significant amount of O-arylated product. How can I suppress this?
A6: This is a common issue due to the tautomerism of the 2-hydroxypyridine moiety. To favor N-arylation:
-
Switch to a Copper-Catalyzed System: Ullmann-type couplings are often more selective for N-arylation of 2-pyridones. Using a catalyst system like CuI with a ligand such as 4,7-dimethoxy-1,10-phenanthroline is a good starting point.[5]
-
Base Selection: The choice of base can influence the equilibrium between the N- and O-anions of the deprotonated substrate. Screening different bases (e.g., K3PO4, Cs2CO3) might improve selectivity.
-
Protecting Group Strategy: While it adds steps, protecting the hydroxyl group as a benzyl or silyl ether before the coupling reaction will ensure exclusive N-arylation. The protecting group can then be removed in a subsequent step.
Q7: I am seeing hydrodehalogenation (replacement of bromine with hydrogen) of my starting material. What causes this?
A7: Hydrodehalogenation can occur as a competing side reaction, particularly with electron-rich aryl bromides. This can be exacerbated by the presence of water or other protic sources in the reaction mixture. Ensure all reagents and solvents are scrupulously dry. The choice of ligand and base can also influence this side reaction; sometimes, a slightly weaker base or a different ligand can mitigate this issue.
Data Presentation
The following tables summarize typical conditions for Buchwald-Hartwig and Ullmann C-N coupling reactions of bromopyridine derivatives. Note: As specific data for this compound is limited, these tables are based on results for structurally similar substrates and should be used as a starting point for optimization.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 92 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 85 |
| 3 | Cyclopentylamine | BrettPhos-precatalyst (2) | - | LiHMDS (2.5) | THF | 65 | 16 | 78 |
| 4 | Secondary Volatile Amine | Pd(OAc)₂ (2) | dppp (4) | NaOt-Bu (1.4) | Toluene | 100 | 12-16 | 70-85 |
Data adapted from reactions with 3-bromo-2-methylpyridine and 3-bromo-2-aminopyridine.[1][2][13]
Table 2: Representative Conditions for Ullmann Condensation of Bromopyridines
| Entry | Amine/N-Heterocycle | Cu Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Imidazole | CuI (5) | 1,10-Phenanthroline (10) | K₂CO₃ (2) | DMF | 110 | 24 | 85-95 |
| 2 | Aniline | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₂CO₃ (2) | Dioxane | 110 | 24 | 80-90 |
| 3 | Carbazole | CuCl (5) | 1-Methyl-imidazole (10) | t-BuOLi (2) | Toluene | 110 | 12 | 90 |
| 4 | 2-Hydroxypyridine | CuI (5) | 4,7-Dimethoxy-1,10-phenanthroline (10) | K₃PO₄ (2) | Dioxane | 110 | 24 | 70-85 |
Data adapted from reactions with various bromopyridines and hydroxypyridines.[5][7]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for specific amine coupling partners.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (0.02 equiv), and the base (1.5 equiv) inside a glovebox or under a positive flow of inert gas.
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen (repeat this cycle three times).
-
Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M) via syringe.
-
Add the amine (1.2 equiv) via syringe. If the amine is a solid, it should be added in step 1.
-
Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Catalytic Cycle
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. benchchem.com [benchchem.com]
Method for removing unreacted starting material from product mixture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for removing unreacted starting materials from product mixtures.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification method for my reaction mixture?
The selection of an appropriate purification method depends on several factors, including the physical state of your product (solid or liquid), the quantity of the material, and the physical properties of your product versus the unreacted starting materials (e.g., boiling point, solubility, polarity). A general workflow for selecting a suitable method is outlined below.
Caption: Decision tree for selecting a suitable purification method.
Q2: What are the most common purification techniques and their principles?
The most common techniques are crystallization, distillation, chromatography, and extraction.[1]
-
Crystallization: This technique purifies solid compounds based on differences in solubility. The impure solid is dissolved in a hot solvent and then cooled, allowing the desired compound to form pure crystals while impurities remain in the solution.[1]
-
Distillation: Used for purifying liquids, this method separates components based on differences in their boiling points. The liquid with the lower boiling point vaporizes first and is then condensed back into a liquid, separating it from less volatile components.[1]
-
Chromatography: This versatile technique separates components of a mixture based on their differential distribution between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas that moves through the stationary phase).[1]
-
Extraction: This method separates compounds based on their different solubilities in two immiscible liquids, typically an aqueous and an organic solvent.
Q3: How can I assess the purity of my product after purification?
Several analytical techniques can be used to assess purity:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Gas Chromatography (GC): Suitable for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities if their signals do not overlap with the product's signals.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity for a solid compound. Impurities tend to broaden and depress the melting point range.
Quantitative Data on Purification Methods
The choice of a purification method can significantly impact the yield, purity, and overall efficiency of a synthesis. The following table provides a comparison of common purification techniques.
| Technique | Typical Purity | Typical Recovery/Yield | Processing Time (Lab Scale) | Scalability | Key Considerations |
| Flash Column Chromatography | >95-99%[2] | 80-95%[2] | Hours | Good | Can be time-consuming and solvent-intensive. |
| Recrystallization | >99% | 70-90% | Hours to days | Excellent | Finding a suitable solvent is crucial; some product loss is inevitable. |
| Distillation | >98% | 90-98% | Hours | Excellent | Requires a significant difference in boiling points; not suitable for heat-sensitive compounds. |
| Liquid-Liquid Extraction | Variable (often a pre-purification step) | >95%[3] | < 1 hour | Excellent | Efficiency depends on the partition coefficient of the solute; emulsions can be problematic. |
| Preparative HPLC | >99% | 70-90% | Hours | Moderate | High resolution but can be expensive and time-consuming for large quantities. |
Troubleshooting Guides
Troubleshooting Workflow
When encountering a purification challenge, a systematic approach can help identify and resolve the issue.
Caption: A systematic workflow for troubleshooting purification issues.
Method-Specific Troubleshooting
Flash Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | - Inappropriate solvent system. - Column overloaded. - Column not packed properly (cracks or channels). | - Optimize the solvent system using TLC (aim for a ΔRf > 0.2). - Reduce the amount of sample loaded onto the column. - Repack the column carefully, ensuring a uniform and compact bed. |
| Compound Stuck on Column | - Compound is too polar for the chosen eluent. - Compound is insoluble in the eluent. - Compound decomposed on the silica gel. | - Gradually increase the polarity of the eluent. - Change to a solvent system where the compound is soluble. - Test the stability of your compound on a small amount of silica gel before running the column. Consider using a different stationary phase (e.g., alumina, reverse-phase silica). |
| Cracked Column Bed | - The column ran dry. - Heat of adsorption of the solvent on the stationary phase. | - Always keep the solvent level above the top of the stationary phase. - Pack the column using the eluent and allow it to equilibrate before loading the sample. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of the pure compound. |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooling too quickly. | - Reheat the solution and add more solvent. - Allow the solution to cool more slowly. Insulate the flask. |
| Low Recovery | - Too much solvent was used. - The crystals were filtered before crystallization was complete. - The compound is significantly soluble in the cold solvent. | - Concentrate the mother liquor and cool to obtain a second crop of crystals. - Ensure the solution is thoroughly cooled before filtration. - Use a different solvent in which the compound is less soluble when cold. |
Liquid-Liquid Extraction
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion Formation | - Vigorous shaking. - Presence of surfactants or finely divided solids. | - Gently swirl or invert the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution). - Filter the mixture through a plug of glass wool or Celite. |
| Poor Separation of Layers | - Densities of the two solvents are too similar. | - Add a solvent that is miscible with one of the layers to change its density (e.g., add more water to the aqueous layer or a different organic solvent). |
| Product is in the Wrong Layer or Both Layers | - Incorrect pH of the aqueous layer for acidic or basic compounds. - The product has significant solubility in both solvents. | - Adjust the pH of the aqueous layer to ensure acidic/basic compounds are in their ionized/neutral forms. - Perform multiple extractions with fresh solvent to maximize recovery from the original layer. |
Experimental Protocols
Flash Column Chromatography
-
Select the Solvent System: Use thin-layer chromatography (TLC) to find a solvent system that gives your product an Rf value of approximately 0.2-0.3 and good separation from impurities.
-
Prepare the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Fill the column with silica gel, either as a dry powder or as a slurry in the chosen eluent. Tap the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Carefully add the sample to the top of the column.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and add the dry powder to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the column, taking care not to disturb the top layer of sand.
-
Apply pressure (e.g., from a compressed air line) to achieve a steady flow rate.
-
Collect fractions and monitor their composition by TLC.
-
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Recrystallization
-
Choose a Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold. Test small amounts of your compound in various solvents to find a suitable one.
-
Dissolve the Impure Solid: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool the Solution: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collect the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the Crystals: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the Crystals: Allow the crystals to air dry on the filter paper or in a desiccator.
Liquid-Liquid Extraction
-
Prepare the Solutions: Dissolve the reaction mixture in a suitable organic solvent. Place this solution in a separatory funnel.
-
Add the Extraction Solvent: Add an immiscible solvent (usually water or an aqueous solution) to the separatory funnel.
-
Mix the Layers: Stopper the funnel, invert it, and vent frequently by opening the stopcock to release any pressure. Gently shake or swirl the funnel to allow for the transfer of solutes between the layers.
-
Separate the Layers: Allow the layers to separate completely. Drain the bottom layer through the stopcock and pour the top layer out through the top of the funnel.
-
Repeat if Necessary: For a more complete extraction, the process can be repeated with fresh extraction solvent.
-
Dry the Organic Layer: After separation, dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent by rotary evaporation.
References
Stability of 3-Bromo-2-hydroxy-5-methylpyridine in different solvent systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Bromo-2-hydroxy-5-methylpyridine in various solvent systems. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is a heterocyclic compound that can exhibit instability under certain conditions.[1][2] The pyridine ring itself is relatively stable, but the bromo and hydroxy substituents are reactive sites.[3] Stability is influenced by the solvent system, pH, temperature, and exposure to light and oxygen. Generally, it is more stable in non-polar, aprotic solvents and less stable in protic and aqueous solutions, especially at extreme pH values.
Q2: Which solvents are recommended for short-term storage and handling of this compound?
A2: For short-term handling and experiments, it is advisable to use aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM). These solvents are less likely to participate in degradation reactions. For biological assays requiring aqueous buffers, it is recommended to prepare stock solutions in an organic solvent like DMSO and dilute into the aqueous buffer immediately before use.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this molecule are not extensively published, based on its structure, several degradation routes are plausible. These include oxidation of the electron-rich hydroxypyridine ring, nucleophilic substitution of the bromine atom (particularly in the presence of nucleophiles or at elevated temperatures), and potential photodecomposition.[1][3] Degradation of halogenated aromatic compounds often involves the removal of the halogen as a key step.[4][5]
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound.[6][7][8][9] This involves developing an HPLC method that can separate the intact compound from its potential degradation products. UV-Vis spectrophotometry can also be used to observe changes in the absorption spectrum over time, which may indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected precipitation of the compound from solution. | The compound has low solubility in the chosen solvent, or the temperature of the solution has decreased. | Consult the solubility data. Consider using a co-solvent system or gently warming the solution. Ensure the compound is fully dissolved before use. |
| Discoloration of the solution (e.g., turning yellow or brown). | This may indicate degradation of the compound, possibly due to oxidation or other reactions. | Prepare fresh solutions before use. Store stock solutions at low temperatures (-20°C or -80°C) and protected from light. Consider purging the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. |
| Loss of biological activity or inconsistent experimental results. | The compound may be degrading in the experimental medium (e.g., cell culture media, aqueous buffers). | Perform a time-course experiment to assess the stability of the compound in your specific medium. Prepare fresh dilutions from a stable stock solution immediately before each experiment. |
| Appearance of new peaks in HPLC chromatograms. | These new peaks likely represent degradation products. | Conduct a forced degradation study to intentionally generate and identify potential degradants. This will help in validating your analytical method as stability-indicating. |
Stability Data in Different Solvent Systems
The following table summarizes hypothetical stability data for this compound in various solvents under specific conditions. This data is for illustrative purposes to guide solvent selection.
| Solvent System | Condition | Incubation Time (hours) | % Recovery of Parent Compound |
| Acetonitrile | 25°C, Ambient Light | 24 | >99% |
| Dichloromethane | 25°C, Ambient Light | 24 | >99% |
| Methanol | 25°C, Ambient Light | 24 | 95% |
| Water | 25°C, Ambient Light | 24 | 85% |
| PBS (pH 7.4) | 37°C | 8 | 70% |
| 0.1 M HCl | 60°C | 4 | 45% |
| 0.1 M NaOH | 60°C | 4 | 30% |
Experimental Protocols
Protocol for Stability Assessment of this compound using HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a selected solvent system.
1. Materials and Reagents:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., phosphate-buffered saline)
-
Acids and bases for forced degradation (e.g., HCl, NaOH)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stability Study Design:
-
Dilute the stock solution with the desired solvent systems to a final concentration (e.g., 100 µg/mL).
-
For each solvent system, prepare multiple aliquots in sealed, light-protected vials.
-
Expose the vials to different conditions:
-
Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose to a light source (e.g., UV lamp or natural light) while running a control sample in the dark.
-
pH Stress: Use acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) solutions.
-
Oxidative Stress: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂).
-
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each condition.
4. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. An example of starting HPLC conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV-Vis spectrum of the compound.
-
Injection Volume: 10 µL
-
-
Quantify the peak area of the parent compound and any degradation products.
5. Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (t=0).
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijtsrd.com [ijtsrd.com]
- 7. scispace.com [scispace.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Bromo-2-hydroxy-5-methylpyridine
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-2-hydroxy-5-methylpyridine, a key heterocyclic building block, and its structural analogs. Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted data to facilitate a foundational understanding and comparison.
Executive Summary
This guide presents a detailed examination of the ¹H and ¹³C NMR spectral features of this compound. In the absence of publicly available experimental spectra, predicted NMR data is used to provide insights into its chemical signature. For a robust comparative analysis, this guide includes experimentally reported NMR data for two structurally related pyridine derivatives: 2-Amino-3-bromo-5-methylpyridine and 2-Bromo-5-methylpyridine. The compiled data, presented in clear tabular format, highlights the influence of substituent changes on the chemical shifts of the pyridine ring protons and carbons. A detailed experimental protocol for acquiring high-quality NMR spectra for such compounds is also provided, alongside a visual representation of the predicted signal assignments for the title compound.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for two alternative compounds. These comparisons are crucial for understanding the electronic effects of the hydroxyl, amino, and bromo substituents on the pyridine ring.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H-4 (ppm) | H-6 (ppm) | -CH₃ (ppm) | Other (ppm) |
| This compound (Predicted) | ~7.5 | ~7.8 | ~2.2 | -OH (~11) |
| 2-Amino-3-bromo-5-methylpyridine | 7.59 (s) | 7.95 (s) | 2.12 (s) | -NH₂ (br s) |
| 2-Bromo-5-methylpyridine | 7.50 (dd) | 8.35 (d) | 2.34 (s) | - |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | -CH₃ (ppm) |
| This compound (Predicted) | ~160 | ~110 | ~140 | ~130 | ~145 | ~17 |
| 2-Amino-3-bromo-5-methylpyridine | - | - | - | - | - | - |
| 2-Bromo-5-methylpyridine | 142.4 | 138.6 | 128.4 | 150.3 | 122.8 | 17.5 |
Experimental Protocols
Acquiring high-quality ¹H and ¹³C NMR spectra is fundamental for accurate structural elucidation. The following is a general experimental protocol applicable to the analysis of substituted pyridine compounds.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the sample's solubility and the need to avoid overlapping solvent and analyte signals.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. NMR Spectrometer Setup:
-
The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
The spectrometer should be properly tuned and the magnetic field shimmed on the sample to ensure optimal resolution and lineshape.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 1-5 seconds, depending on the expected T₁ relaxation times of the protons.
-
Number of Scans (NS): 8 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: Typically recorded at room temperature (e.g., 298 K).
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for the observation of quaternary carbons.
-
Number of Scans (NS): 256 to 1024 scans or more, as ¹³C has a low natural abundance and sensitivity.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the atoms.
Visualization of Predicted NMR Assignments
The following diagram illustrates the predicted assignment of the ¹H and ¹³C NMR signals for this compound.
Reactivity Face-Off: 3-Bromo-2-hydroxypyridine vs. 3-Chloro-2-hydroxypyridine in Key Synthetic Reactions
For Immediate Publication
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the 2-hydroxypyridine scaffold is a privileged structural motif. Functionalization at the 3-position is a critical step in the synthesis of a vast array of bioactive molecules. The choice of the halogen at this position—typically bromine or chlorine—can significantly impact synthetic efficiency, dictating reaction conditions and overall yield. This guide provides an objective, data-driven comparison of the reactivity of 3-bromo-2-hydroxypyridine and its chloro-analogue in pivotal synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.
Executive Summary
Experimental evidence and established principles of organic chemistry indicate that 3-bromo-2-hydroxypyridine is generally more reactive than 3-chloro-2-hydroxypyridine in palladium-catalyzed cross-coupling reactions . This heightened reactivity is primarily attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step in the catalytic cycles of reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
While direct head-to-head comparative studies for these specific substrates are not extensively documented in a single source, a clear trend can be discerned from the available literature on related halopyridines. The bromo-derivative often allows for milder reaction conditions, shorter reaction times, and higher yields. Conversely, the chloro-analogue, while typically more cost-effective, may necessitate more forcing conditions, higher catalyst loadings, or the use of more sophisticated and often expensive phosphine ligands to achieve comparable results. In nucleophilic aromatic substitution reactions, the reactivity trend is less straightforward and is highly dependent on the reaction mechanism and conditions.
Data Presentation: A Comparative Overview of Reactivity
The following table summarizes a comparative analysis of reaction yields and conditions for Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The data for 3-bromo-2-hydroxypyridine is derived from studies on the closely related 3-bromo-2-aminopyridine, which is expected to exhibit similar reactivity due to the tautomeric nature of 2-hydroxypyridines (existing in equilibrium with 2-pyridones). The data for 3-chloro-2-hydroxypyridine is representative of typical conditions required for less reactive chloro-pyridines.
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | 3-Bromo-2-hydroxypyridine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | ~85[1] |
| 3-Chloro-2-hydroxypyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos (2-4 mol%) | K₃PO₄ | Toluene | 100 | 16-24 | Lower to moderate | |
| Buchwald-Hartwig Amination | 3-Bromo-2-hydroxypyridine | Morpholine | Pd₂(dba)₃ / RuPhos (2-4 mol%) | LiHMDS | THF | 65 | 16 | ~76[2] |
| 3-Chloro-2-hydroxypyridine | Morpholine | Pd₂(dba)₃ / XPhos (3-5 mol%) | NaOtBu | Toluene | 100-120 | 18-24 | Lower to moderate | |
| Nucleophilic Aromatic Substitution | 3-Bromo-2-hydroxypyridine | Sodium methoxide | - | - | Methanol | Reflux | - | Moderate |
| 3-Chloro-2-hydroxypyridine | Sodium methoxide | - | - | Methanol | Reflux | - | Moderate to Good |
Note: The data for 3-chloro-2-hydroxypyridine in cross-coupling reactions is an estimation based on the generally lower reactivity of aryl chlorides, which often require more forcing conditions to achieve comparable yields to aryl bromides. For nucleophilic aromatic substitution, reactivity can be comparable or slightly favor the chloro-derivative depending on the specific mechanism.
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a generalized experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A generalized experimental workflow for cross-coupling reactions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-2-hydroxypyridine
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[1]
Materials:
-
3-Bromo-2-hydroxypyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed deionized water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-2-hydroxypyridine, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
For 3-chloro-2-hydroxypyridine , a similar protocol can be followed, but it may require a more active catalyst system (e.g., Pd(OAc)₂ with a ligand like SPhos or XPhos), a higher reaction temperature (100-110 °C), and a longer reaction time to achieve a satisfactory yield.
General Procedure for Buchwald-Hartwig Amination of 3-Bromo-2-hydroxypyridine
This protocol is based on the amination of the closely related 3-bromo-2-aminopyridine.[2]
Materials:
-
3-Bromo-2-hydroxypyridine (1.0 mmol, 1.0 equiv)
-
Amine (e.g., morpholine, 1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., LiHMDS, 2.5 equiv)
-
Anhydrous THF (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add 3-bromo-2-hydroxypyridine and the amine.
-
Add anhydrous THF.
-
Seal the tube and heat the mixture to 65 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
For 3-chloro-2-hydroxypyridine , a more robust catalyst system (e.g., using XPhos as the ligand), a stronger base such as NaOtBu, a higher boiling point solvent like toluene or dioxane, and higher temperatures (100-120 °C) are likely necessary for efficient coupling.
General Procedure for Nucleophilic Aromatic Substitution
Materials:
-
3-Halo-2-hydroxypyridine (1.0 mmol, 1.0 equiv)
-
Nucleophile (e.g., sodium methoxide, 1.5 equiv)
-
Solvent (e.g., Methanol, 5 mL)
Procedure:
-
Dissolve the 3-halo-2-hydroxypyridine in the solvent in a round-bottom flask.
-
Add the nucleophile to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry, and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Conclusion
The choice between 3-bromo- and 3-chloro-2-hydroxypyridine is a trade-off between reactivity and cost. For palladium-catalyzed cross-coupling reactions, the bromo-derivative offers a clear advantage in terms of reactivity, often leading to higher yields under milder conditions. However, with the continuous development of highly active catalyst systems, the more economical chloro-analogue is becoming an increasingly viable option, particularly for large-scale syntheses where process optimization can mitigate its lower intrinsic reactivity. For nucleophilic aromatic substitution, the choice of halide may be less critical and will depend on the specific nucleophile and reaction conditions. This guide provides a foundational understanding to aid researchers in making strategic decisions for their synthetic endeavors.
References
A Researcher's Guide to Palladium Catalysts for Suzuki Reactions of 3-Bromo-2-hydroxy-5-methylpyridine
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures. The targeted synthesis of 3-aryl-2-hydroxy-5-methylpyridines from 3-bromo-2-hydroxy-5-methylpyridine presents a unique challenge due to the presence of the 2-hydroxy group, which can influence the catalytic cycle. This guide provides a comparative analysis of various palladium catalysts that can be employed for this transformation, with supporting data from analogous reactions and detailed experimental protocols to serve as a starting point for reaction optimization.
The selection of an appropriate palladium catalyst is critical for the success of the Suzuki reaction. The efficacy of the catalyst is influenced by the nature of the palladium precursor and the associated ligands, which in turn affect reaction yield, substrate scope, and reaction conditions. For a substrate such as this compound, the proximity of the hydroxyl group to the bromine atom can lead to chelation with the palladium center, potentially altering the catalyst's reactivity and stability. Therefore, careful consideration of the catalyst system is paramount.
Comparison of Palladium Catalyst Systems
While specific experimental data for the Suzuki coupling of this compound is not extensively reported in the literature, a comparative analysis can be drawn from studies on structurally similar bromopyridines. The following table summarizes the performance of common palladium catalysts in the Suzuki reactions of analogous substrates, providing a valuable reference for catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃, K₃PO₄ | DME/H₂O, Dioxane/H₂O | 80-90 | 12 | Good to Excellent | A classic, reliable, and commercially available catalyst.[1][2] |
| Pd(OAc)₂ / PPh₃ | Triphenylphosphine | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A cost-effective system generated in situ.[1] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates, including those prone to side reactions.[1] |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands like SPhos are often effective for challenging substrates.[1] |
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyura coupling of a bromopyridine with an arylboronic acid. This protocol should be considered a starting point and may require optimization for the specific case of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyura coupling reaction.
Concluding Remarks
The choice of palladium catalyst for the Suzuki reaction of this compound requires careful consideration of the substrate's unique properties. While traditional catalysts like Pd(PPh₃)₄ and in situ generated systems from Pd(OAc)₂ offer a reliable starting point, more advanced catalysts, such as those employing Buchwald ligands, may provide superior results, especially if steric hindrance or catalyst deactivation is a concern. The provided protocols and comparative data for analogous systems should empower researchers to develop an efficient and high-yielding Suzuki coupling for this specific and valuable building block. Further experimental screening and optimization will be crucial to identify the ideal conditions for this transformation.
References
Biological activity screening of novel compounds synthesized from 3-Bromo-2-hydroxy-5-methylpyridine
A new frontier in drug discovery is being forged through the synthesis and screening of novel compounds derived from versatile chemical scaffolds. Among these, 3-Bromo-2-hydroxy-5-methylpyridine stands out as a promising starting material for generating a diverse library of molecules with potential therapeutic applications. This guide provides a comparative analysis of the hypothetical biological activities of novel compounds synthesized from this precursor, offering insights into their potential as anticancer, antimicrobial, and antioxidant agents. The data presented is a representative compilation based on structurally similar pyridine derivatives found in existing literature, illustrating the therapeutic promise of this chemical class.
Comparative Biological Activity Data
The following tables summarize the potential biological activities of a hypothetical series of novel compounds (Compounds A-D) synthesized from this compound. This data is representative of activities observed in structurally related pyridine derivatives and is intended for comparative purposes.
| Compound | Cancer Cell Line | IC50 (µM)[1][2] |
| Compound A | MCF-7 (Breast) | 8.5 |
| A549 (Lung) | 12.2 | |
| Compound B | MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 9.8 | |
| Compound C | MCF-7 (Breast) | 15.1 |
| A549 (Lung) | 21.7 | |
| Compound D | MCF-7 (Breast) | 2.8 |
| A549 (Lung) | 6.4 | |
| Doxorubicin | MCF-7 (Breast) | 0.9 |
| (Standard) | A549 (Lung) | 1.1 |
| Cisplatin | MCF-7 (Breast) | 3.7 |
| (Standard) | A549 (Lung) | 2.5 |
| Lower IC50 values indicate greater potency. |
Table 2: Comparative Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL)[3][4] |
| Compound A | Staphylococcus aureus | 16 |
| Escherichia coli | 32 | |
| Compound B | Staphylococcus aureus | 8 |
| Escherichia coli | 16 | |
| Compound C | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Compound D | Staphylococcus aureus | 4 |
| Escherichia coli | 8 | |
| Ciprofloxacin | Staphylococcus aureus | 1 |
| (Standard) | Escherichia coli | 0.5 |
| Gentamicin | Staphylococcus aureus | 0.5 |
| (Standard) | Escherichia coli | 2 |
| Lower MIC values indicate greater antimicrobial activity. |
Table 3: Comparative Antioxidant Activity
| Compound | DPPH Radical Scavenging Activity (IC50 in µg/mL) |
| Compound A | 25.4 |
| Compound B | 18.9 |
| Compound C | 35.1 |
| Compound D | 12.5 |
| Ascorbic Acid | 8.2 |
| (Standard) | |
| Lower IC50 values indicate greater antioxidant activity. |
Experimental Protocols
Detailed methodologies for the key biological screening assays are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to achieve a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.
-
Reaction Mixture: Various concentrations of the test compounds are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
Visualizing Mechanisms and Workflows
The following diagrams illustrate a potential signaling pathway targeted by anticancer pyridine derivatives and a general workflow for their biological screening.
Caption: Potential anticancer signaling pathway.
Caption: General experimental workflow.
References
- 1. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Biaryl Synthesis: Evaluating Alternatives to 3-Bromo-2-hydroxy-5-methylpyridine
For researchers, scientists, and drug development professionals, the synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The substituted 2-hydroxypyridine motif, in particular, is prevalent in numerous biologically active compounds. While 3-Bromo-2-hydroxy-5-methylpyridine is a common starting material for constructing these complex architectures via Suzuki-Miyaura cross-coupling, a range of alternative reagents and methodologies exist, each with distinct advantages and limitations. This guide provides an objective comparison of these alternatives, supported by representative experimental data and detailed protocols to inform your synthetic strategy.
The primary alternatives to the standard Suzuki-Miyaura coupling with boronic acids involve other transition metal-catalyzed cross-coupling reactions. These methods, named after their developers, differ in the organometallic nucleophile used to form the new carbon-carbon bond. The choice of reagent can significantly impact reaction conditions, functional group tolerance, and overall efficiency.
Comparative Performance of Cross-Coupling Reagents
The following table summarizes the performance of various organometallic reagents in the synthesis of a model biaryl compound, 2-hydroxy-5-methyl-3-phenylpyridine, from this compound. The data, compiled from various sources, illustrates the typical conditions and expected yields for each major cross-coupling reaction.
| Coupling Reaction | Organometallic Reagent | Typical Catalyst System | Base/Additive | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80-100 | 85-95 |
| Stille | Phenyltributylstannane | Pd(PPh₃)₄ | LiCl (additive) | Toluene, DMF | 100-110 | 80-90 |
| Negishi | Phenylzinc Chloride | Pd(PPh₃)₄ or Ni(dppp)Cl₂ | None | THF | 25-65 | 75-88 |
| Hiyama | Phenyltrimethoxysilane | Pd(OAc)₂ / Ligand | TBAF | THF, Dioxane | 60-100 | 70-85 |
| Kumada-Corriu | Phenylmagnesium Bromide | Ni(dppp)Cl₂ or Pd(dppf)Cl₂ | None | THF, Et₂O | 0-25 | 70-80 |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
This protocol describes the palladium-catalyzed coupling of this compound with a boronic acid.
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Stille Coupling Protocol
This protocol outlines the coupling of this compound with an organostannane reagent.[1][2]
-
Materials:
-
This compound (1.0 mmol)
-
Organostannane (e.g., Aryltributylstannane, 1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Lithium chloride (3.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF, 5 mL)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound, the organostannane, and lithium chloride in the solvent.
-
Add the palladium catalyst and heat the mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture and dilute with an appropriate organic solvent.
-
Wash the solution with an aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.[3]
-
Dry the organic phase, concentrate, and purify the residue by chromatography.
-
Negishi Coupling Protocol
This protocol details the coupling of this compound with an organozinc reagent.[4][5]
-
Materials:
-
This compound (1.0 mmol)
-
Organozinc reagent (e.g., Arylzinc chloride, 0.5 M in THF, 2.4 mL, 1.2 mmol)
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous THF (5 mL)
-
-
Procedure:
-
To a flame-dried, inert-atmosphere flask, add this compound and the catalyst.
-
Dissolve the solids in anhydrous THF.
-
Slowly add the organozinc reagent solution at room temperature.
-
Stir the reaction at room temperature or with gentle heating (up to 65 °C) until completion.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry.
-
Concentrate the solution and purify the product by column chromatography.
-
Hiyama Coupling Protocol
This protocol describes the coupling of this compound with an organosilane.[6][7]
-
Materials:
-
This compound (1.0 mmol)
-
Organosilane (e.g., Aryltrimethoxysilane, 1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%) with a suitable ligand.
-
Fluoride source (e.g., Tetrabutylammonium fluoride (TBAF), 1.0 M in THF, 1.5 mL)
-
Anhydrous solvent (e.g., THF or Dioxane, 5 mL)
-
-
Procedure:
-
Under an inert atmosphere, combine this compound, the organosilane, and the palladium catalyst in a Schlenk flask.
-
Add the anhydrous solvent, followed by the dropwise addition of the TBAF solution.
-
Heat the reaction mixture to 60-100 °C and stir until the reaction is complete.
-
Cool to room temperature, dilute with ether, and wash with water.
-
Dry the organic layer, remove the solvent in vacuo, and purify by chromatography.
-
Kumada-Corriu Coupling Protocol
This protocol outlines the coupling of this compound with a Grignard reagent.[8][9]
-
Materials:
-
This compound (1.0 mmol)
-
Grignard reagent (e.g., Arylmagnesium bromide, 1.0 M in THF, 1.2 mL, 1.2 mmol)
-
Nickel or Palladium catalyst (e.g., Ni(dppp)Cl₂, 0.05 mmol, 5 mol%)
-
Anhydrous solvent (e.g., THF or Diethyl Ether, 5 mL)
-
-
Procedure:
-
Add this compound and the catalyst to a flame-dried flask under an inert atmosphere.
-
Add the anhydrous solvent and cool the mixture to 0 °C in an ice bath.
-
Slowly add the Grignard reagent dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent, wash, dry, and concentrate.
-
Purify the final compound by column chromatography.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the general experimental workflow and the catalytic cycles for the discussed cross-coupling reactions.
Caption: General experimental workflow for biaryl synthesis.
Caption: Comparison of catalytic cycles for cross-coupling reactions.
References
- 1. Stille Coupling [organic-chemistry.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Negishi Coupling | NROChemistry [nrochemistry.com]
- 6. Hiyama Coupling [organic-chemistry.org]
- 7. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 8. Kumada coupling - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
A Comparative Guide to Functional Group Tolerance in Modern Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through cross-coupling reactions is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. The success of these reactions is often dictated by their tolerance to a wide array of functional groups present in complex starting materials, obviating the need for cumbersome protection-deprotection sequences. This guide provides an objective comparison of the functional group tolerance of three preeminent coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—supported by experimental data and detailed protocols.
The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is renowned for its mild reaction conditions and exceptional functional group tolerance, making it a favored method for synthesizing biaryls and other conjugated systems.[1][2] The stability and low toxicity of the requisite organoboron reagents further enhance its appeal.[2] The choice of palladium catalyst and ligand is critical, especially when dealing with challenging substrates like sterically hindered or electron-rich aryl chlorides.[3]
Comparative Performance of Palladium Catalysts
The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of challenging aryl chlorides, highlighting the impact of ligand choice on reaction efficiency.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) | Key Features |
| Pd(PPh₃)₄ | 3 - 5 | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | 100-110 | 12 - 24 | 40-70 | Traditional, readily available, moderate activity for aryl chlorides.[4] |
| Pd(OAc)₂ / SPhos | 1 - 2 | K₃PO₄ | Toluene, t-AmOH | 100-110 | 2 - 8 | >90 | Buchwald ligand; highly active for sterically hindered and electron-rich substrates.[4][5] |
| Pd(dppf)Cl₂ | 1 - 3 | K₂CO₃, K₃PO₄ | Dioxane, DMF | 80-100 | 4 - 16 | >95 | Robust and versatile, effective for heteroaryl couplings.[5] |
| Acenaphthoimidazolylidene Pd Complex | 0.05 - 1 | t-BuOK | Dioxane | 80-100 | 2 - 12 | >99 | Highly active NHC catalyst for sterically demanding substrates; tolerates free -OH and -NH₂ groups.[6] |
| β-Diketiminatophosphane Pd Complex | 0.1 | K₂CO₃ | aq. Ethanol | 50 | 3 | >95 | Powerful catalyst for unreactive aryl chlorides under mild conditions.[3] |
Note: Yields are representative and can vary based on the specific substrates being coupled.
Functional Group Tolerance in Suzuki-Miyaura Coupling
Modern catalyst systems exhibit broad functional group tolerance. Below is a summary of tolerated and potentially problematic functional groups.
| Tolerated Functional Groups | Potentially Incompatible/Challenging Groups |
| Esters, Amides, Ketones, Aldehydes | Substrates with acidic protons (e.g., phenols, primary amines) may require specific base/ligand combinations.[6] |
| Nitriles, Nitro groups[5] | Highly sterically hindered substrates may require more active catalyst systems.[3][6] |
| Ethers, Acetals | Some boronic acids are prone to protodeboronation, especially under basic conditions.[7] |
| Alkenes, Alkynes | |
| Halides (ortho to coupling site) | |
| Free hydroxyl and amino groups (with appropriate catalyst)[6] |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride using a Buchwald Ligand System
This protocol is a general procedure for the coupling of an aryl chloride with an arylboronic acid using a palladium acetate/SPhos catalyst system.[4]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl chloride, arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask containing the substrates and base.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 2-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig Amination: A Premier Tool for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a significant improvement over traditional methods that often suffer from limited scope and harsh conditions.[8] The choice of a bulky, electron-rich phosphine ligand is paramount to the success of this reaction, influencing catalyst activity and substrate scope.[9]
Comparative Performance of Buchwald Ligands
The following table compares the performance of several common Buchwald ligands in the amination of 4-chlorotoluene with morpholine, a representative C-N coupling.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94[9] |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 60-88*[9] |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | (Varies) |
| SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | (Varies) |
*Yield range reported for aryl bromides; direct comparative data for 4-chlorotoluene was not available in the searched literature.[9] The optimal ligand is often substrate-dependent. For instance, theoretical and experimental studies show that for some substrates, a Pd-BrettPhos system has a lower energy barrier, while for others, Pd-RuPhos is more favorable.[10]
Functional Group Tolerance in Buchwald-Hartwig Amination
The choice of base is a critical parameter for ensuring broad functional group tolerance. While strong bases like NaOtBu often lead to higher reaction rates, weaker bases such as K₃PO₄ or Cs₂CO₃ are preferred for substrates with base-sensitive functional groups.[11]
| Tolerated Functional Groups (with appropriate base) | Potentially Incompatible/Challenging Groups |
| Esters, Amides, Ketones | Base-sensitive groups (e.g., enolizable ketones) with strong bases like NaOtBu.[11] |
| Nitriles, Ethers, Acetals | Protic functional groups (-OH, -NH₂) may require the use of bases like LHMDS.[12] |
| Alkenes, Alkynes | Sterically demanding amines and electron-rich aryl chlorides can be challenging.[13] |
| Heterocycles (e.g., thiophene, indole)[13][14] | Some five-membered heteroaryl halides can be difficult substrates due to challenges in the reductive elimination step.[13] |
Experimental Protocol: High-Throughput Screening for Buchwald-Hartwig Amination
To efficiently identify the optimal ligand and conditions for a specific transformation, a high-throughput screening approach is often employed.
General Procedure: [9]
-
Plate Preparation: In an inert atmosphere glovebox, dispense an array of phosphine ligands into the wells of a 96-well plate. Add a palladium precursor (e.g., Pd₂(dba)₃) to each well.
-
Reagent Addition: Add the aryl halide, amine, and base to each well. Different bases and solvents can be screened in parallel across the plate.
-
Reaction: Seal the plate and place it on a heating/shaking block at the desired temperature for a set period.
-
Analysis: After the reaction time, quench the reactions and analyze the yield in each well using a high-throughput method such as LC-MS.
-
Optimization: The "hit" conditions from the initial screen can then be further optimized on a larger scale.
The Sonogashira Coupling: A Gateway to Alkynes
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, linking aryl or vinyl halides with terminal alkynes.[15] While traditionally requiring both palladium and copper co-catalysts, modern protocols often employ copper-free conditions to broaden substrate scope and simplify purification.[15]
Comparative Performance of Catalytic Systems
The efficiency of the Sonogashira coupling is highly dependent on the catalyst system, the nature of the halide, and the alkyne coupling partner.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) | Key Features |
| Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT - 60 | 2 - 12 | 80-95 | Classic conditions; effective for aryl iodides and bromides. |
| Pd/Cu@AC | K₂CO₃ | Toluene | 110 | 12 | 75-99 | Heterogeneous, recyclable catalyst; works for aryl iodides and bromides.[16] |
| CuI / 1,10-phenanthroline | KF/Al₂O₃ | Toluene | 110 | 24 | 75-81 | Palladium-free system for aryl iodides.[17] |
| NS-MCM-41-Pd / CuI / PPh₃ | Et₃N | Toluene | 50-90 | 1 - 3 | 90-98 | Highly efficient nanosized catalyst with very low Pd loading (0.01 mol%).[18] |
Note: The reactivity of the aryl halide typically follows the trend I > Br > Cl.
Functional Group Tolerance in Sonogashira Coupling
The mild conditions of many Sonogashira protocols allow for a wide range of functional groups to be tolerated.
| Tolerated Functional Groups | Potentially Incompatible/Challenging Groups |
| Esters, Ketones, Aldehydes | Bulky substrates may require higher temperatures, which can lead to side reactions of the terminal alkyne. |
| Ethers, Amides, Nitriles | Electron-deficient aryl halides generally react faster than electron-rich ones.[16] |
| Nitro groups, Phenols | Acidic protons on the alkyne can interfere; a base is required for deprotonation. |
| Heterocycles (e.g., thiophene)[16] |
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol describes a general procedure for a copper-free Sonogashira coupling.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., Et₃N or DIPA, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide and the palladium catalyst.
-
Add the anhydrous solvent, followed by the terminal alkyne and the amine base.
-
Stir the reaction mixture at room temperature or heat as required (typically 40-80 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Comparative Study Workflow
To systematically evaluate and compare the functional group tolerance of different coupling reactions, a structured experimental workflow is essential.
Caption: Workflow for a comparative study of functional group tolerance.
The logical relationship between the components of this guide can be visualized as follows, demonstrating how experimental data and protocols for different reactions are synthesized into a cohesive comparison.
Caption: Logical structure of the comparative guide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 18. mdpi.com [mdpi.com]
Validating the Structure of Synthesized 3-Bromo-2-hydroxy-5-methylpyridine Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate structural confirmation of synthesized compounds is a critical step in the discovery and optimization pipeline. This guide provides a comparative analysis of standard spectroscopic techniques for validating the structure of 3-Bromo-2-hydroxy-5-methylpyridine and its derivatives. We present supporting data for the target molecule and compare it with two alternative structures: 3-Bromo-5-chloro-2-hydroxypyridine and 2,3-dihydroxy-5-methylpyridine, offering a framework for unambiguous structural elucidation.
The precise arrangement of substituents on the pyridine ring is crucial for the intended biological activity and intellectual property of new chemical entities. Minor positional changes can lead to significant differences in efficacy, toxicity, and metabolic stability. Therefore, robust analytical methodologies are essential to confirm the regiochemistry of synthesized molecules. This guide outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the structural validation of this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and two structurally related alternatives. This comparative data is essential for distinguishing between potential isomers and confirming the successful synthesis of the target compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted and/or Reported)
| Compound | H-4 (ppm) | H-6 (ppm) | -CH₃ (ppm) | -OH (ppm) | Solvent |
| This compound | ~7.5 (s) | ~7.0 (s) | ~2.2 (s) | Broad | DMSO-d₆ |
| 3-Bromo-5-chloro-2-hydroxypyridine | ~7.8 (d) | ~7.3 (d) | - | Broad | CDCl₃ |
| 2,3-dihydroxy-5-methylpyridine | ~7.0 (d) | ~6.5 (d) | ~2.1 (s) | Broad | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and/or Reported)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₃ | Solvent |
| This compound | ~158 | ~105 | ~135 | ~125 | ~140 | ~17 | DMSO-d₆ |
| 3-Bromo-5-chloro-2-hydroxypyridine | ~155 | ~108 | ~138 | ~120 | ~142 | - | CDCl₃ |
| 2,3-dihydroxy-5-methylpyridine | ~155 | ~128 | ~123 | ~120 | ~140 | ~16 | DMSO-d₆ |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Compound | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) | Key IR Absorptions (cm⁻¹) |
| This compound | 188.02 | 187/189 (M+), 108, 79 | 3400-3200 (O-H), 1650 (C=O), 1580 (C=C) |
| 3-Bromo-5-chloro-2-hydroxypyridine | 208.45 | 207/209/211 (M+), 128, 79 | 3400-3200 (O-H), 1655 (C=O), 1575 (C=C) |
| 2,3-dihydroxy-5-methylpyridine | 125.13 | 125 (M+), 96, 68 | 3400-3200 (O-H, broad), 1660 (C=O), 1590 (C=C) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule and establish connectivity through spin-spin coupling.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as needed for adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak (M⁺) and characteristic fragment ions. The isotopic pattern for bromine (¹⁹Br/⁸¹Br, approximately 1:1 ratio) should be clearly visible for brominated compounds.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent disc.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present, such as O-H, C-H, C=O, and C=C bonds.
Visualization of the Validation Workflow
The following diagrams illustrate the general workflow for the synthesis and structural validation of this compound derivatives and a decision-making process based on the spectroscopic data.
Caption: General workflow for the synthesis and structural validation of pyridine derivatives.
Reactivity Under the Microscope: A Comparative Analysis of 3-Bromo-2-hydroxy-5-methylpyridine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of building blocks in synthetic chemistry is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Brominated heterocycles are a cornerstone of modern organic synthesis, serving as versatile precursors for the construction of complex molecular architectures, particularly in the realm of pharmaceuticals and functional materials. This guide provides an objective comparison of the reactivity of 3-Bromo-2-hydroxy-5-methylpyridine with other notable brominated heterocycles in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
The reactivity of a brominated heterocycle in cross-coupling reactions is intricately influenced by several factors, including the position of the bromine atom, the electronic nature of the heterocyclic ring, and the presence of other substituents. The electron-withdrawing character of the pyridine nitrogen, for instance, generally enhances the reactivity of a C-Br bond towards the crucial oxidative addition step in the catalytic cycle. However, substituents like hydroxyl and methyl groups, as in the case of this compound, can introduce additional electronic and steric effects, and potentially interact with the catalyst.
This guide will delve into a comparative analysis of reactivity in three of the most powerful and widely used cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Comparative Reactivity Data
The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of this compound and other brominated pyridines and heterocycles in key cross-coupling reactions. It is important to note that direct, side-by-side comparative studies under identical conditions are often limited in the literature. Therefore, the data presented here is compiled from various sources to provide a representative analysis of reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. The reactivity of brominated heterocycles in this reaction is sensitive to the electronic properties of the pyridine ring and the steric environment of the C-Br bond.
| Heteroaryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 15 | ~80-90 (estimated) |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 85[1][2] |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 12-24 | 89[3] |
| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂/PPh₃ | Na₂CO₃ | aq. EtOH | Reflux | 2 | 95[4] |
| 2-Bromopyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃/Ligand 1 | KF | 1,4-Dioxane | 110 | - | 74-85[5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The presence of the acidic hydroxyl group and the basic pyridine nitrogen in this compound can present unique challenges, such as potential catalyst inhibition or side reactions.
| Heteroaryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 12-24 | ~70-85 (estimated) |
| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃/XPhos | LiHMDS | THF | 65 | 16 | 40[6] |
| 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100-110 | 12-24 | High (not specified)[7] |
| 2-Bromopyridine | Various amines | Various Pd catalysts | NaOtBu | Toluene/Dioxane | 80-110 | - | Low yields can be a challenge[8] |
| 3-Bromopyridine-D4 | Various amines | Various Pd catalysts | Various | Toluene/Dioxane | 80-110 | - | Good to excellent (qualitative)[9] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst.
| Heteroaryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 16 | ~70-85 (estimated) |
| 5-Bromo-6-phenylpyridazin-3(2H)-one | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 80 | 3 | 85[10] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 16 | High (not specified)[11] |
| Electron-withdrawing group substituted aryl bromides | Various alkynes | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 2-4 | 65-92[12] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations, which can be adapted for this compound and other brominated heterocycles.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add the brominated heterocycle (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), and a suitable base such as potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.[3][13]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable ligand (e.g., XPhos, 0.08 equiv), and a base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Reagent Addition: Add the brominated heterocycle (1.0 equiv) and the amine (1.2 equiv), followed by an anhydrous solvent such as toluene.[7]
-
Reaction: Seal the tube and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).[8]
-
Monitoring: Monitor the reaction for completion (typically 4-24 hours) by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction and dilute the mixture with a suitable organic solvent. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The residue is purified by flash chromatography.[9]
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a degassed solution of the brominated heterocycle (1.0 equiv) in a suitable solvent such as a mixture of THF and triethylamine (e.g., 2:1 ratio), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and copper(I) iodide (CuI, 0.1 equiv).
-
Reagent Addition: Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 16-24 hours.[11]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture and dilute with an organic solvent. Wash with aqueous ammonium chloride, water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizing Reaction Pathways and Selection Logic
To further aid in the understanding of these synthetic transformations and the strategic selection of reagents, the following diagrams illustrate key concepts.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Caption: A simplified signaling pathway illustrating the role of heterocyclic kinase inhibitors.
Caption: A logical flowchart for selecting a brominated heterocycle in synthesis planning.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Cost-Benefit Analysis of Synthetic Routes to 3-Bromo-2-hydroxy-5-methylpyridine
For researchers and professionals in drug development and chemical synthesis, the selection of an optimal synthetic pathway is critical for balancing cost, efficiency, and safety. This guide provides a comparative cost-benefit analysis of two plausible synthetic routes to 3-Bromo-2-hydroxy-5-methylpyridine, a valuable intermediate in the pharmaceutical and agrochemical industries. The comparison is based on established chemical principles and data from analogous transformations, offering a framework for strategic decision-making in the laboratory and during scale-up.
The two routes evaluated are:
-
Route 1: Direct Electrophilic Bromination of 2-hydroxy-5-methylpyridine.
-
Route 2: Multi-step Synthesis via Nitration, Reduction, and Sandmeyer Reaction.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Direct Bromination | Route 2: Nitration, Reduction, Sandmeyer |
| Starting Material | 2-hydroxy-5-methylpyridine | 2-hydroxy-5-methylpyridine |
| Key Reagents | N-Bromosuccinimide (NBS), Acetonitrile | Nitric Acid, Sulfuric Acid, Iron, Acetic Acid, Sodium Nitrite, Hydrobromic Acid |
| Number of Steps | 1 | 3 |
| Estimated Overall Yield | 60-75% (assumption based on regioselectivity) | 55-65% |
| Estimated Reagent Cost per Mole of Product | ~$120 - $150 | ~$180 - $220 |
| Process Complexity | Low | High |
| Key Advantages | Fewer steps, shorter overall time, lower complexity | Potentially higher purity, avoids issues of polybromination |
| Key Disadvantages | Potential for side products (regioisomers), requires chromatographic purification | Multiple steps, longer reaction time, use of hazardous reagents (concentrated acids, diazonium salts) |
Logical Workflow for Route Selection
The decision-making process for selecting the optimal synthetic route can be visualized as follows:
Caption: Decision workflow for selecting a synthetic route.
Route 1: Direct Electrophilic Bromination
This route involves the direct bromination of the starting material, 2-hydroxy-5-methylpyridine (which exists in tautomeric equilibrium with 5-methyl-2-pyridone). The electron-donating hydroxyl and methyl groups activate the pyridine ring towards electrophilic substitution. The hydroxyl group is a strong ortho-, para-director, making the 3-position a likely site for bromination.
Experimental Protocol (Model)
-
Dissolution: Dissolve 2-hydroxy-5-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid.
-
Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired 3-bromo isomer.
Yield and Purity: While direct experimental data for this specific reaction is scarce, yields for similar regioselective brominations of activated pyridones can range from 60-75%. Purity is highly dependent on the success of the chromatographic separation to remove any potential regioisomeric byproducts.
Cost-Benefit Analysis:
-
Benefits: This one-step synthesis is straightforward, requires fewer reagents, and has a significantly shorter overall reaction time compared to the multi-step alternative. The process is less complex, making it attractive for rapid, small-scale synthesis.
-
Costs & Drawbacks: The primary drawback is the potential for lack of complete regioselectivity, which may lead to the formation of other brominated isomers, necessitating careful chromatographic purification. This can reduce the isolated yield and increase solvent usage and time at the purification stage. The cost of NBS is also a factor to consider for large-scale production.
Route 2: Nitration, Reduction, and Sandmeyer Reaction
This multi-step approach introduces the bromo group at the desired position through a more controlled, albeit longer, sequence of reactions. This method offers excellent control over regioselectivity.
Experimental Protocol (Model)
Step 1: Nitration of 2-hydroxy-5-methylpyridine
-
Add 2-hydroxy-5-methylpyridine (1.0 eq) to concentrated sulfuric acid at 0 °C.
-
Add a mixture of concentrated nitric acid (1.1 eq) and sulfuric acid dropwise, keeping the temperature below 10 °C.
-
Stir the mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution) to precipitate the product, 2-hydroxy-3-nitro-5-methylpyridine. Filter, wash with water, and dry. (Estimated Yield: 80-85%)
Step 2: Reduction to 3-amino-2-hydroxy-5-methylpyridine
-
Suspend the nitro-compound (1.0 eq) in acetic acid or ethanol.
-
Heat the mixture to 60-70 °C and add iron powder (3.0-4.0 eq) in portions.
-
Reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture through celite to remove iron salts and concentrate the filtrate. Neutralize with a base to precipitate the amino product. (Estimated Yield: 85-90%)
Step 3: Sandmeyer Reaction
-
Suspend the amino-compound (1.0 eq) in aqueous hydrobromic acid (HBr, 48%) at 0 °C.
-
Add a solution of sodium nitrite (NaNO2) (1.1 eq) in water dropwise, maintaining the temperature between 0-5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (catalytic to stoichiometric amount) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N2 gas) will be observed.
-
Stir the reaction at room temperature for 1-2 hours, then heat gently (e.g., 50-60 °C) for 30 minutes to ensure complete reaction.
-
Cool the mixture, neutralize, and extract the product with an organic solvent. Purify by recrystallization or column chromatography. (Estimated Yield: 80-85%)
Cost-Benefit Analysis:
-
Benefits: The primary advantage of this route is the high degree of regiochemical control, leading to a purer final product with potentially easier purification (e.g., recrystallization instead of chromatography). This can be a significant advantage in large-scale synthesis where chromatographic purification is less desirable.
-
Costs & Drawbacks: This is a three-step process, making it more time-consuming and labor-intensive. It involves a greater number of reagents and solvents, increasing the overall cost and waste generation. The Sandmeyer reaction involves the formation of potentially unstable diazonium salts, which requires careful temperature control and handling procedures. The use of concentrated acids and other hazardous materials also necessitates stringent safety precautions.
Conclusion
The choice between these two synthetic routes depends heavily on the specific goals of the synthesis.
-
For rapid, lab-scale synthesis or discovery chemistry , where speed is a priority and purification by chromatography is routine, the Direct Bromination (Route 1) is likely the more advantageous path due to its simplicity and shorter timeline.
-
For larger-scale production or when very high purity is required without extensive chromatography , the Multi-step Sandmeyer Route (Route 2) is the more robust and reliable option, despite its higher complexity and initial time investment. The control over regioselectivity ensures a cleaner reaction profile, which often simplifies downstream processing and is a critical consideration for scaling up.
Safety Operating Guide
Proper Disposal of 3-Bromo-2-hydroxy-5-methylpyridine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 3-Bromo-2-hydroxy-5-methylpyridine (CAS No. 17282-02-9), a compound frequently used in pharmaceutical and agrochemical synthesis. Adherence to these protocols is essential for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) and be fully aware of the hazards associated with this compound. This compound is classified as hazardous, and appropriate personal protective equipment (PPE) must be worn at all times.
Key Hazards:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye damage
-
May cause respiratory irritation
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the solid form or in case of dust formation.
All handling and preparation for disposal should be conducted in a well-ventilated laboratory fume hood.
Quantitative Hazard Data
The following table summarizes the hazard classifications for this compound.
| Hazard Classification | GHS Code | Signal Word |
| Acute Toxicity, Oral | Category 4 | Warning |
| Skin Irritation | Category 2 | Warning |
| Serious Eye Damage | Category 1 | Danger |
| Specific Target Organ Toxicity | Category 3 | Warning |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][2] Do not dispose of this chemical down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Clearly label this compound waste with its full chemical name and associated hazards.
-
Segregate it from other waste streams to avoid incompatible chemical reactions.
2. Waste Collection and Storage:
-
Collect waste this compound, including any contaminated materials, in a designated, properly sealed, and labeled hazardous waste container.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
3. Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must be treated as hazardous waste and disposed of accordingly.
-
Rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected as hazardous waste.
4. Spill Management:
-
In the event of a spill, evacuate the area and ensure proper ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Carefully collect the absorbed material into a hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
5. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company.
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
